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Foundational

An In-Depth Technical Guide to 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a substituted purine derivative of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a substituted purine derivative of significant interest in medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document synthesizes information on the broader class of 2-amino-9-benzyl-9H-purin-6-ols to infer its chemical characteristics, potential biological activities, and avenues for future research. The guide covers the core chemical structure, predictable physicochemical properties, general synthetic strategies, and known biological targets of related compounds. It is intended to serve as a foundational resource for researchers engaged in the exploration of purine analogs for therapeutic applications.

Introduction: The Significance of the Purine Scaffold

The purine ring system is a fundamental heterocyclic scaffold in nature, forming the core of essential biomolecules such as the nucleobases adenine and guanine. This inherent biological relevance has made purine analogs a cornerstone of drug discovery, leading to the development of antiviral, anticancer, and immunosuppressive agents. The substitution pattern on the purine core dictates the molecule's interaction with various biological targets. The 2-amino-9-substituted-9H-purin-6-ol (a guanine analog) scaffold, in particular, has been a fertile ground for the development of kinase inhibitors and other targeted therapies.

The introduction of a benzyl group at the N9 position, as seen in 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, offers a versatile handle for modulating the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for specific protein targets. The 4-fluoro substituent on the benzyl ring can further enhance binding through favorable electrostatic interactions and improve metabolic stability.

Chemical Structure and Physicochemical Properties

The core structure of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol consists of a purine ring with an amino group at the C2 position, a hydroxyl group at the C6 position (in its enol tautomer), and a 4-fluorobenzyl group attached to the N9 nitrogen of the imidazole ring.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-Amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one
CAS Number 101134-17-2
Molecular Formula C₁₂H₁₀FN₅O
Molecular Weight 259.24 g/mol
Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Melting Point >300 °C (decomposes)Indicates high thermal stability and strong intermolecular forces.
pKa ~8.5 (acidic), ~2.5 (basic)Influences ionization state at physiological pH, affecting solubility and cell permeability.
LogP ~1.5 - 2.0Suggests moderate lipophilicity, favorable for cell membrane permeability.
Solubility Poorly soluble in water; soluble in DMSO and DMF.Critical for formulation and in vitro assay design.

Synthesis of 2-Amino-9-benzyl-9H-purin-6-ol Derivatives

The synthesis of 9-benzylpurines is a well-established area of organic chemistry. A general and robust approach involves the N9-alkylation of a suitable purine precursor.

General Synthetic Workflow

Synthesis_Workflow Start Starting Material (e.g., 2-amino-6-chloropurine) Alkylation N9-Benzylation (4-fluorobenzyl bromide, base, DMF) Start->Alkylation Hydrolysis Hydrolysis (e.g., acid or base catalyzed) Alkylation->Hydrolysis Product Final Product 2-Amino-9-(4-fluorobenzyl) -9H-purin-6-ol Hydrolysis->Product Kinase_Inhibition cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->KinaseCascade Activates Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation Promotes PurineAnalog 2-Amino-9-(4-fluorobenzyl) -9H-purin-6-ol PurineAnalog->KinaseCascade Inhibits by competitive binding ATP ATP ATP->KinaseCascade

Exploratory

Mechanism of Action of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol In Vitro: A Technical Guide to AUTAC-Mediated Targeted Degradation

Executive Summary The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery. While traditional PROTACs successfully hijack the ubiquitin-proteasome system (UPS) to degrade soluble proteins, they...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery. While traditional PROTACs successfully hijack the ubiquitin-proteasome system (UPS) to degrade soluble proteins, they are fundamentally limited by the narrow pore size of the proteasome, rendering them ineffective against bulky protein aggregates or dysfunctional organelles. To overcome this, Autophagy-Targeting Chimeras (AUTACs) were developed to route targets to the macroautophagy-lysosome pathway[1]. The functional core of the AUTAC platform is the degradation tag 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , also known as p-fluorobenzyl guanine (FBnG) .

As a Senior Application Scientist, I have structured this guide to provide a rigorous, causal analysis of FBnG’s mechanism of action in vitro, alongside self-validating experimental workflows designed to ensure absolute data integrity in your TPD assays.

The Molecular Mechanism of Action: Mimicry and Routing

The efficacy of the FBnG tag lies in its ability to artificially mimic a natural cellular defense mechanism. During bacterial infection or severe oxidative stress, cells utilize an endogenous nucleotide, 8-nitro-cGMP, to S-guanylate the surface of pathogens or damaged organelles, marking them for clearance via selective autophagy (xenophagy or mitophagy)[1].

When conjugated to a target-binding warhead via a PEG linker, the synthetic FBnG tag acts as a highly efficient S-guanylation mimic. The in vitro mechanism unfolds in four sequential, causal steps:

  • Target Engagement & Ternary Complex Formation: The AUTAC molecule binds the Protein of Interest (POI) or organelle surface (e.g., TSPO on mitochondria for AUTAC4)[2].

  • K63-Linked Polyubiquitination: Unlike PROTACs, which recruit E3 ligases to append K48-linked ubiquitin chains (the canonical signal for proteasomal degradation), the FBnG tag specifically induces 3 on the target or its immediate vicinity[3].

  • Receptor Recruitment (p62/SQSTM1): K63-linked chains act as a structural scaffold rather than a proteasome targeting signal. These chains are recognized by the UBA domain of the selective autophagy receptor 4[4].

  • LC3 Lipidation and Lysosomal Fusion: p62 acts as a molecular bridge, utilizing its LIR (LC3-interacting region) motif to tether the ubiquitinated cargo to 5 on the expanding phagophore membrane[5]. The resulting autophagosome subsequently fuses with a lysosome, enzymatically degrading the target[2].

AUTAC_Mechanism Target Target Protein or Organelle Complex Target-AUTAC Ternary Complex Target->Complex AUTAC AUTAC Molecule (FBnG Tag) AUTAC->Complex K63Ub K63-Linked Polyubiquitination Complex->K63Ub Mimics S-guanylation p62 p62/SQSTM1 Recruitment K63Ub->p62 Autophagosome LC3-II Mediated Autophagosome p62->Autophagosome Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Fig 1. Molecular mechanism of FBnG-induced targeted autophagic degradation via K63-ubiquitination.

In Vitro Experimental Workflows: Building a Self-Validating System

To rigorously prove that an FBnG-based degrader is operating via the targeted autophagy pathway, your in vitro assays must be self-validating. This means actively disproving alternative degradation routes (like the proteasome) within the same experiment.

Protocol 1: Validating Autophagic Flux and Target Degradation

Causality: A reduction in target protein levels is insufficient proof of AUTAC activity. You must prove that the degradation is strictly dependent on lysosomal fusion.

  • Cell Culture & Dosing: Seed HeLa or MEF cells and treat with the AUTAC compound. First-generation AUTACs (e.g., AUTAC2) typically require 6 to achieve 70-80% degradation[6]. Second-generation molecules (2G-AUTACs) exhibit enhanced efficacy at 7[7].

  • The Self-Validating Control (Critical Step): Establish parallel treatment arms co-dosed with Bafilomycin A1 (100 nM) (a V-ATPase inhibitor that blocks autophagosome-lysosome fusion) and MG132 (10 µM) (a proteasome inhibitor).

  • Readout: Perform Western blotting for the POI, LC3-II/I ratio, and p62.

    • Success Criteria: Target degradation must be 7 but remain unaffected by MG132[7]. Furthermore, the use of Atg5-/- or p62-/- knockout cell lines should yield zero degradation, confirming absolute dependence on the selective autophagy pathway[7].

Protocol 2: Confirming K63-Linked Polyubiquitination

Causality: To confirm that the FBnG tag is acting as a true S-guanylation mimic, you must verify the specific ubiquitin topology.

  • Immunoprecipitation (IP): Lyse the treated cells under non-denaturing conditions and immunoprecipitate the target protein using a highly specific monoclonal antibody.

  • Isotype & Linkage Controls: Run parallel IPs using an IgG isotype control (to rule out non-specific resin binding).

  • Immunoblotting: Probe the IP eluates using K63-linkage-specific and K48-linkage-specific anti-ubiquitin antibodies.

    • Success Criteria: A robust smear should appear only in the K63-blot of the AUTAC-treated arm, confirming the autophagy-specific scaffolding signal[3].

Validation_Workflow Step1 1. Cell Culture & Treatment Dose-response (0.1-10 µM) Step2 2. Autophagy Inhibition Bafilomycin A1 (100 nM) Step1->Step2 +/- Inhibitors Step3 3. Protein Extraction & IP Isolate Target Complex Step2->Step3 Step4 4. Western Blotting Target, LC3-II/I, p62, K63-Ub Step3->Step4 Step5 5. Data Quantification Densitometry & Statistics Step4->Step5

Fig 2. In vitro experimental workflow for validating AUTAC-mediated targeted protein degradation.

Quantitative Data Presentation

The efficacy of the FBnG degradation tag has been validated across multiple targets, ranging from cytosolic proteins to entire organelles. The table below summarizes the in vitro quantitative benchmarks for key AUTAC molecules.

AUTAC VariantTargetLigand TypeEffective Conc.Max DegradationAutophagy Dependent
AUTAC1 MetAP2Fumagillol (Covalent)1 µM~80%Yes[6]
AUTAC2 FKBP12SLF (Non-covalent)10 µM70–80%Yes[6]
2G-AUTAC2 FKBP12SLF (Non-covalent)1 µM>80%Yes[7]
AUTAC4 MitochondriaTSPO Ligand10 µMMitophagy InductionYes[2],

Note: The transition from first-generation AUTACs to second-generation (2G) variants—which replace the L-cysteine linker residue with alternative moieties like pyrazole—has yielded up to a 100-fold increase in degradation efficiency[7].

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Executive Summary The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is critically dependent on a thorough understanding of its interaction with a biological system. This guide provides an in-depth technical framework for the comprehensive pharmacokinetic (PK) profiling of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a substituted purine analog. The success of purine analogs in medicine is well-documented, but their efficacy is intrinsically linked to their Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Early and systematic evaluation of these properties is paramount to identify potential liabilities, guide medicinal chemistry efforts, and increase the probability of clinical success.[3][4][5]

This document eschews a rigid template in favor of a logically sequenced narrative that mirrors a typical drug discovery workflow. We begin with foundational in vitro assays that provide a rapid, early assessment of the compound's fundamental ADME characteristics. We then progress to a definitive in vivo rodent pharmacokinetic study, which offers an integrated view of the compound's behavior in a whole organism. Each protocol is presented not merely as a set of instructions, but as a self-validating system, with explanations for each step and the inclusion of necessary controls. The ultimate goal is to construct a robust, data-driven pharmacokinetic profile that enables informed decision-making throughout the drug development process.[6]

Part 1: Foundational In Vitro ADME Characterization

The initial phase of PK profiling focuses on a battery of in vitro assays designed to rapidly assess the drug-like properties of a compound.[3][4][7] These assays are cost-effective, require minimal compound, and are essential for early-stage candidate selection and optimization.[5]

Absorption Potential: Caco-2 Permeability Assay

Scientific Rationale: For an orally administered drug, the ability to cross the intestinal epithelium is the first critical step. The Caco-2 permeability assay is the industry-standard model for predicting this absorption.[8][9] Human colon adenocarcinoma (Caco-2) cells, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the barrier and transporter functions of the human intestinal wall.[9][10] This assay measures the rate of compound transport across the monolayer, providing an apparent permeability coefficient (Papp) and an efflux ratio to identify potential interactions with efflux transporters like P-glycoprotein (P-gp).[9]

Experimental Workflow for Caco-2 Permeability:

G cluster_prep Phase 1: Monolayer Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Interpretation Caco2_seed Seed Caco-2 cells on Transwell inserts Caco2_culture Culture for 21-25 days to form differentiated monolayer Caco2_seed->Caco2_culture QC Verify monolayer integrity (TEER measurement > 200 Ω·cm²) Caco2_culture->QC Dosing_AB Add Compound (10 µM) to Apical (A) side QC->Dosing_AB Dosing_BA Add Compound (10 µM) to Basolateral (B) side QC->Dosing_BA Incubate Incubate at 37°C for 2 hours with agitation Dosing_AB->Incubate Dosing_BA->Incubate Sampling Sample from receiver compartments (B for A->B, A for B->A) Incubate->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Calc_Papp Calculate Apparent Permeability (Papp) for A->B and B->A Analysis->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) ER = Papp(B->A) / Papp(A->B) Calc_Papp->Calc_ER Interpret Classify Permeability & Efflux (e.g., Low, Medium, High) Calc_ER->Interpret

Caption: Caco-2 Permeability Assay Workflow.

Detailed Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto 24-well Transwell inserts and cultured for 21-25 days to allow for full differentiation and formation of tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. A TEER value ≥ 200 Ω·cm² confirms the integrity of the cell barrier.[11] Monolayers not meeting this criterion are discarded.

  • Assay Initiation:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For apical to basolateral (A→B) transport, the test compound (e.g., at 10 µM) is added to the apical (donor) chamber, and fresh buffer is added to the basolateral (receiver) chamber.[9][11]

    • For basolateral to apical (B→A) transport, the compound is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.[9]

  • Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.

  • Sampling: At the end of the incubation, samples are taken from the receiver chambers for both A→B and B→A directions. A sample from the initial donor solution is also taken to confirm the starting concentration.

  • Analysis: The concentration of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in all samples is quantified using a validated LC-MS/MS method.

  • Data Interpretation:

    • The apparent permeability coefficient (Papp) is calculated.

    • The efflux ratio (ER) is determined by dividing Papp(B→A) by Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux transporters.[10]

Parameter Classification Interpretation for Oral Bioavailability
Papp (A→B) (x 10-6 cm/s) < 1Low Permeability
1 - 10Medium Permeability
> 10High Permeability
Efflux Ratio (ER) < 2Not a significant efflux substrate
> 2Potential efflux substrate; may limit absorption
Distribution Profile: Plasma Protein Binding (PPB)

Scientific Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid-glycoprotein.[12] It is generally accepted that only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[12] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy.[12] Rapid Equilibrium Dialysis (RED) is the gold-standard method, minimizing non-specific binding and providing an accurate measure of the free fraction (%fu).[12][13]

Experimental Workflow for Plasma Protein Binding (RED):

G cluster_setup Phase 1: Assay Setup cluster_dialysis Phase 2: Equilibrium Dialysis cluster_analysis Phase 3: Analysis & Calculation Spike Spike Compound (e.g., 1 µM) into plasma (Human, Rat) Add_Plasma Add spiked plasma to one chamber of RED device Spike->Add_Plasma Add_Buffer Add dialysis buffer to the adjacent chamber Add_Plasma->Add_Buffer Seal Seal the RED plate Add_Buffer->Seal Incubate Incubate at 37°C with shaking until equilibrium (e.g., 4-6 hours) Seal->Incubate Sample_Plasma Sample from plasma chamber Incubate->Sample_Plasma Sample_Buffer Sample from buffer chamber Incubate->Sample_Buffer Analysis Quantify compound concentration in both samples by LC-MS/MS Sample_Plasma->Analysis Sample_Buffer->Analysis Calculate Calculate Fraction Unbound (fu) fu = [Buffer] / [Plasma] Analysis->Calculate Classify Classify Binding (e.g., >99% is High) Calculate->Classify

Caption: Rapid Equilibrium Dialysis (RED) Workflow for PPB.

Detailed Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: A stock solution of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is spiked into plasma (from human and the species to be used in in vivo studies, e.g., rat) to a final concentration of 1 µM.[12]

  • Device Loading: The spiked plasma is added to one chamber of a RED device insert, and an equal volume of phosphate-buffered saline (PBS) is added to the adjacent chamber. The two chambers are separated by a semi-permeable dialysis membrane (12-14 kDa MWCO).[12][13]

  • Dialysis: The device is sealed and incubated at 37°C in a shaker for 4-6 hours to allow the unbound compound to diffuse across the membrane and reach equilibrium.[13][14]

  • Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Analysis: To release any bound drug and ensure accurate measurement, the plasma sample is matched with an equal volume of clean buffer, and the buffer sample is matched with an equal volume of blank plasma. Both samples are then subjected to protein precipitation and analyzed by LC-MS/MS.

  • Data Interpretation:

    • The fraction unbound (fu) is the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound is calculated as (1 - fu) * 100.

% Plasma Protein Bound Classification Implication
< 90%Low to ModerateLarger fraction of the drug is free to exert its effect.
90% - 99%HighDistribution may be limited; potential for drug-drug interactions.
> 99%Very HighSmall changes in binding can cause large changes in free drug concentration.
Metabolic Fate: Liver Microsomal Stability Assay

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes are responsible for the clearance of a majority of marketed drugs.[15][16] The human liver microsomal (HLM) stability assay provides a measure of a compound's susceptibility to this Phase I metabolism.[16][17] By incubating the compound with HLMs and the necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[16][18] This rate is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint), which are key predictors of in vivo hepatic clearance.[15]

Experimental Workflow for Microsomal Stability:

G cluster_setup Phase 1: Incubation Setup cluster_sampling Phase 2: Time-Course Sampling cluster_analysis Phase 3: Analysis & Calculation Prepare Prepare incubation mix: Compound (1 µM), Liver Microsomes (0.5 mg/mL), Buffer (pH 7.4) PreIncubate Pre-incubate mixture at 37°C Prepare->PreIncubate Initiate Initiate reaction by adding NADPH (1 mM) PreIncubate->Initiate T0 T=0 Initiate->T0 Quench At each time point, remove aliquot and quench with cold Acetonitrile containing an internal standard T0->Quench T5 T=5 min T5->Quench T15 T=15 min T15->Quench T30 T=30 min T30->Quench T60 T=60 min T60->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and Intrinsic Clearance (Cl_int) Plot->Calculate

Caption: Liver Microsomal Stability Assay Workflow.

Detailed Protocol: Human Liver Microsomal Stability

  • Incubation: The test compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.[16][18] A parallel incubation without the cofactor NADPH is included as a negative control to account for non-enzymatic degradation.

  • Reaction Initiation: The metabolic reaction is started by the addition of NADPH (1 mM final concentration).[18]

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[18]

  • Reaction Termination: The reaction in each aliquot is immediately stopped (quenched) by adding ice-cold acetonitrile containing an internal standard for analytical normalization.[18]

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

    • The natural log of the percent remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t1/2 = 0.693 / k).

    • Intrinsic clearance (Clint, in µL/min/mg protein) is calculated from the half-life.

In Vitro t1/2 (minutes) Classification Predicted In Vivo Hepatic Clearance
> 30StableLow
10 - 30Moderately StableMedium
< 10UnstableHigh

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, an in vivo study is required to understand how ADME processes are integrated in a whole organism.[19][20] A rodent PK study is a standard and essential component of preclinical development.[6][19]

Pre-Study Requirements: Bioanalytical Method Validation

Scientific Rationale: "You can't measure what you can't see." Before an in vivo study can begin, a robust and reliable bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), must be developed and validated to accurately quantify the drug in biological matrices like plasma. Regulatory agencies such as the FDA provide clear guidance on the required validation parameters to ensure data integrity.[21][22]

Key Validation Parameters (ICH M10 Guidelines): [22][23]

  • Selectivity & Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other metabolites.

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte over a relevant range.

  • Accuracy & Precision: The closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision).

  • Sensitivity (LLOQ): The Lower Limit of Quantification is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: Confirms the analyte is stable during sample collection, processing, and storage.

Rodent Pharmacokinetic Study Design

Scientific Rationale: This study aims to define the fundamental PK parameters of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol after both intravenous (IV) and oral (PO) administration. The IV dose allows for the determination of absolute clearance and volume of distribution, while the PO dose, when compared to the IV data, allows for the calculation of oral bioavailability.[19] Sprague-Dawley rats are a commonly used species due to their size, historical data availability, and established surgical models.[24]

Experimental Workflow for a Rodent PK Study:

G cluster_prep Phase 1: Pre-Study cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis & Modeling Animal_Prep Acclimate cannulated rats (n=3-4 per group) Formulation Prepare dosing formulations (e.g., Solutol/Water for IV, 0.5% CMC for PO) Animal_Prep->Formulation Dose_IV Administer IV bolus dose (e.g., 1 mg/kg) Formulation->Dose_IV Dose_PO Administer PO gavage dose (e.g., 5 mg/kg) Formulation->Dose_PO Sampling Collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) via cannula Dose_IV->Sampling Dose_PO->Sampling Process Process blood to plasma and store at -80°C Sampling->Process Bioanalysis Quantify plasma concentrations using validated LC-MS/MS method Process->Bioanalysis PK_Analysis Perform Non-Compartmental Analysis (NCA) using software (e.g., Phoenix WinNonlin) Bioanalysis->PK_Analysis Calc_Params Determine key PK parameters: CL, Vdss, t½, AUC, Cmax, Tmax, F% PK_Analysis->Calc_Params

Caption: In Vivo Rodent Pharmacokinetic Study Workflow.

Detailed Protocol: Rat IV/PO Crossover Study

  • Animals: Male Sprague-Dawley rats (n=3 per group) with cannulated jugular veins (for dosing and sampling) are used. This allows for serial blood sampling from the same animal, reducing biological variability and animal usage.[24][25]

  • Dosing:

    • IV Group: Animals receive a single bolus injection of the compound (e.g., 1 mg/kg) via the cannula.

    • PO Group: Animals receive a single dose via oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Serial blood samples (~100 µL) are collected into anticoagulant-treated tubes at specific time points pre-dose and post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[26]

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then transferred to a new tube and stored at -80°C pending analysis.

  • Bioanalysis: Plasma samples are thawed, processed (typically via protein precipitation), and analyzed using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software.

Key Pharmacokinetic Parameters:

Parameter Description Significance
CL (Clearance)The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Vdss (Volume of Distribution)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
t1/2 (Half-life)The time required for the drug concentration to decrease by half.Determines the dosing interval and time to reach steady state.
AUC (Area Under the Curve)The integral of the concentration-time curve; represents total drug exposure.Used to calculate bioavailability and assess overall exposure.
Cmax (Maximum Concentration)The highest drug concentration observed after oral dosing.Related to efficacy and potential toxicity.
Tmax (Time to Cmax)The time at which Cmax is reached.Indicates the rate of drug absorption.
F% (Oral Bioavailability)The fraction of the oral dose that reaches systemic circulation. F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.A critical parameter for determining if a drug is suitable for oral administration.

Part 3: Integrated Profile and Path Forward

The culmination of this profiling effort is the synthesis of all in vitro and in vivo data into a coherent pharmacokinetic profile for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. The in vitro data provide mechanistic insights that help explain the in vivo observations. For example, high in vitro metabolic instability in liver microsomes should correlate with high in vivo clearance. Low Caco-2 permeability and a high efflux ratio would be consistent with poor oral bioavailability.

This integrated dataset is the cornerstone for informed decision-making. It allows project teams to:

  • Establish In Vitro-In Vivo Correlation (IVIVC): Validate the predictive power of the early assays.

  • Guide Lead Optimization: Identify PK liabilities (e.g., high clearance, low bioavailability) that can be addressed through medicinal chemistry.

  • Inform Dose Selection: Provide the necessary exposure data to design efficacious and safe doses for subsequent pharmacology and toxicology studies.[19][27]

  • Fulfill Regulatory Requirements: The data generated forms a core component of Investigational New Drug (IND) and New Drug Application (NDA) submissions.[3][6][28]

The comprehensive characterization outlined in this guide provides the essential pharmacokinetic foundation required to advance 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, or any novel purine analog, with confidence through the demanding landscape of drug development.

References

  • Vertex AI Search. (n.d.). Overview: Role of Drug Transporters in Drug Disposition and Its Clinical Significance.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Walsh Medical Media. (2023, October 17). The Crucial Role of Transporters in Drug Disposition and Metabolism.
  • IPHASE Biosciences. (n.d.). Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Longdom Publishing. (2025, February 26). Drug Transporters: Gatekeepers of Drug Disposition and Therapeutic Response.
  • Selvita. (n.d.). In Vitro ADME.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco2 assay protocol. (n.d.).
  • AccessPharmacy. (n.d.). Chapter 7. Drug Transporters | Pharmacogenomics: An Introduction and Clinical Perspective.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PubMed. (2006, January 13). High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry.
  • European Medicines Agency. (n.d.). Non-clinical guidelines: pharmacokinetics and toxicokinetics.
  • PubMed. (2008, October 15). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • PMC. (n.d.). The Structure and Mechanism of Drug Transporters.
  • FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • BioModels. (2024, May 13). Shah2020 - Predicting Human Liver Microsomal Stability of small molecules.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Metabolic Stability Assays. (n.d.).
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Nonclinical Guidelines. (2018, October 5).
  • PMC. (n.d.). Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies.
  • Chemistry & Biodiversity. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation.
  • NIH. (n.d.). Murine Pharmacokinetic Studies - PMC.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • Patsnap Synapse. (2025, May 27). What are the ICH guidelines for non-clinical pharmacology studies?.
  • Selvita. (n.d.). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic.
  • FDA. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
  • PubMed. (n.d.). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir.
  • Semantic Scholar. (2025, February 28). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted.
  • 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. (n.d.).
  • ResearchGate. (2025, October 10). (PDF) Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres.
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Sources

Exploratory

Tautomerism and Structural Stability of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol: A Comprehensive Technical Guide

Executive Summary The compound 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol represents the enol (lactim) tautomer of 9-(4-fluorobenzyl)guanine, a highly versatile scaffold in modern drug discovery. Substituted guanines are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol represents the enol (lactim) tautomer of 9-(4-fluorobenzyl)guanine, a highly versatile scaffold in modern drug discovery. Substituted guanines are critical intermediates in the synthesis of antiviral agents, purine nucleoside phosphorylase (PNP) inhibitors, and novel chimeric molecules like AUTACs (Autophagy-Targeting Chimeras).

A fundamental challenge in deploying guanine derivatives as pharmacophores is their complex tautomeric landscape. Because the hydrogen-bond donor/acceptor profile of the purine ring dictates target affinity (e.g., Watson-Crick vs. Hoogsteen face interactions), understanding the equilibrium between the lactam (keto) and lactim (enol) forms is paramount. This guide provides an in-depth mechanistic analysis of the tautomerism and structural stability of N9-substituted guanines, detailing the thermodynamic causality, the specific impact of the 4-fluorobenzyl moiety, and the orthogonal experimental protocols required for definitive structural validation.

Mechanistic Framework: Tautomeric Equilibria

In unsubstituted guanine, tautomerism occurs across both the imidazole (7H vs. 9H) and pyrimidine (keto vs. enol) rings. However, the installation of the 4-fluorobenzyl group at the N9 position strictly locks the imidazole ring, restricting tautomeric exchange exclusively to the pyrimidine system [1].

The two primary tautomers are:

  • Keto-Amino (Lactam): 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one.

  • Enol-Amino (Lactim): 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol.

Thermodynamic Causality and Environmental Dependence

The relative stability of these tautomers is highly dependent on the dielectric constant of the microenvironment.

  • Aqueous Solution: The keto-amino form is the global minimum in polar solvents. This is driven by its significantly larger dipole moment ( 7.1 D) compared to the enol form ( 3.0 D), which maximizes favorable solvation energies and intermolecular hydrogen bonding with water [3].

  • Gas Phase & Hydrophobic Pockets: In the gas phase, Density Functional Theory (DFT) calculations and experimental photoelectron spectroscopy reveal that the keto and enol forms are nearly isoenergetic, often separated by less than 1–2 kcal/mol[4]. When the 9-(4-fluorobenzyl)guanine scaffold binds to a highly desolvated, lipophilic protein pocket, the local reduction in dielectric constant can shift the equilibrium, stabilizing the enol (lactim) form.

The Role of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent serves a dual purpose. From a pharmacokinetic standpoint, the para-fluoro substitution blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) and enhances membrane permeability. Structurally, the strong C–F bond introduces a localized dipole that can participate in orthogonal multipolar interactions or C−H⋯F halogen bonding within a target active site. While the inductive effect of the fluorine atom has a negligible impact on the intrinsic pKa​ of the distant purine ring, its steric bulk and lipophilicity act as a hydrophobic anchor. This anchoring often forces the purine ring into desolvated microenvironments, indirectly increasing the biological relevance of the enol tautomer.

Tautomer_Equilibrium Keto Keto-Amino (Lactam) Dominant in H2O Enol Enol-Amino (Lactim) 9H-purin-6-ol Keto->Enol Proton Transfer Solvent Polar Solvent High Dielectric Solvent->Keto Stabilizes Dipole Pocket Hydrophobic Pocket Low Dielectric Pocket->Enol Shifts Equilibrium

Fig 1: Thermodynamic drivers of the keto-enol tautomeric equilibrium in 9-substituted guanines.

Quantitative Data Summarization

The following table synthesizes computational and spectroscopic data distinguishing the keto and enol tautomers of 9-substituted guanines, serving as a reference for structural characterization[2, 3, 4].

Property / MetricKeto-Amino (Lactam) FormEnol-Amino (Lactim) Form
Relative Energy (Gas Phase) 0.0 kcal/mol (Reference)+0.8 to +1.5 kcal/mol
Relative Energy (Aqueous PCM) 0.0 kcal/mol (Reference)+6.0 to +8.5 kcal/mol
Calculated Dipole Moment ( μ ) 7.1 Debye 3.0 Debye
Characteristic IR Stretch (Gas) N1–H stretch at 3440 cm⁻¹O–H stretch at 3580 cm⁻¹
13 C NMR Chemical Shift (C6) 155 – 158 ppm> 160 ppm
H-Bonding Profile (Watson-Crick) Donor (N1), Acceptor (C6=O)Acceptor (N1), Donor (C6-OH)

Experimental Methodologies for Tautomeric Validation

To rigorously assign the tautomeric state of 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol in various environments, a self-validating, orthogonal analytical approach is required.

Protocol A: Variable-Temperature (VT) Multinuclear NMR Spectroscopy

At ambient temperatures, rapid proton exchange between the N1 and O6 positions averages the NMR signals, obscuring the true tautomeric ratio. VT-NMR slows this exchange on the NMR timescale, allowing for the direct observation of distinct tautomeric populations [1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure compound in 0.5 mL of a low-freezing, polar aprotic solvent mixture (e.g., DMF- d7​ /CD 2​ Cl 2​ in a 3:1 ratio). This specific mixture prevents solvent freezing at cryogenic temperatures while maintaining solubility.

  • Instrument Calibration: Calibrate the NMR probe temperature using a standard methanol or ethylene glycol sample to ensure accurate temperature readings down to 220 K.

  • Data Acquisition: Acquire 1D 1 H and 2D 1 H- 15 N HSQC spectra at 298 K. Sequentially lower the temperature in 10 K increments, allowing 15 minutes for thermal equilibration at each step, down to 220 K.

  • Data Analysis & Causality: As the temperature drops, the exchange rate decreases. The keto form is definitively identified by the emergence of a strongly deshielded N1-H proton resonance ( 10.5–11.0 ppm) which correlates to a specific 15 N chemical shift. If the enol form is stabilized (e.g., via specific solute-solvent interactions), a distinct O-H resonance will appear, and the C6 carbon shift will move downfield (>160 ppm).

Protocol B: Gas-Phase IR-UV Hole Burning Spectroscopy

To determine the intrinsic stability of the enol form without the masking effects of bulk solvent, gas-phase spectroscopy combined with supersonic expansion is utilized [2, 4].

Step-by-Step Methodology:

  • Vaporization & Cooling: Vaporize the solid sample using a pulsed Nd:YAG laser (1064 nm) into a supersonic expansion of argon carrier gas. The adiabatic expansion cools the internal degrees of freedom of the molecules to 10 K, kinetically trapping them in their local tautomeric minima.

  • UV-UV Hole Burning: Apply a tunable UV pump laser to excite the S1​←S0​ transition. Use a delayed UV probe laser to ionize the molecules (Resonance-Enhanced Multiphoton Ionization, REMPI). By scanning the pump laser, obtain isomer-specific UV spectra.

  • IR Dip Spectroscopy: Introduce an IR optical parametric oscillator (OPO) laser before the UV probe. Tune the IR laser across the 3000–3800 cm⁻¹ range. When the IR laser hits a vibrational transition specific to a tautomer, it depletes the ground state population, causing a "dip" in the UV-induced ion signal.

  • Data Analysis & Causality: The presence of the 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol (enol) tautomer is unambiguously confirmed by a sharp, high-frequency O-H stretching band at 3580 cm⁻¹. The keto tautomer lacks this band and instead exhibits a characteristic N1-H stretch at 3440 cm⁻¹.

Experimental_Workflow Prep Sample Preparation (9-(4-fluorobenzyl)guanine) NMR VT-NMR Spectroscopy (Solution State Dynamics) Prep->NMR IRUV IR-UV Hole Burning (Gas Phase Intrinsic Stability) Prep->IRUV Integration Tautomeric State Validation NMR->Integration IRUV->Integration DFT DFT Calculations (Thermodynamic Modeling) DFT->Integration Theoretical Baseline

Fig 2: Orthogonal experimental workflow for the characterization of purine tautomers.

Implications for Rational Drug Design

The tautomeric ambiguity of 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol must be strictly accounted for in Structure-Based Drug Design (SBDD). Because the lactam-to-lactim shift converts a hydrogen-bond donor (N1-H) into an acceptor (N1) and an acceptor (C6=O) into a donor (C6-OH), the binding pose of the molecule can flip entirely depending on the dominant tautomer.

When designing inhibitors or chimeric degraders utilizing this scaffold, researchers should utilize high-level quantum mechanics/molecular mechanics (QM/MM) simulations to predict the dielectric constant of the target binding pocket. If the pocket is highly hydrophobic and desolvated, the enol form may represent the bioactive conformation, necessitating the design of complementary hydrogen-bond acceptors within the protein structure to engage the C6-OH group.

References

  • Štoček, J. R., & Dračínský, M. (2020). Tautomerism of Guanine Analogues. Biomolecules, 10(2), 170. URL: [Link]

  • Nir, E., Janzen, C., Imhof, P., Kleinermanns, K., & de Vries, M. S. (2001). Guanine tautomerism revealed by UV–UV and IR–UV hole burning spectroscopy. The Journal of Chemical Physics, 115(10), 4606-4615. URL: [Link]

  • Hanus, M., Ryjacek, F., Kabelac, M., Kubar, T., Bogdan, T. V., Trygubenko, S. A., & Hobza, P. (2003). Correlated ab Initio Study of Nucleic Acid Bases and Their Tautomers in the Gas Phase, in a Microhydrated Environment and in Aqueous Solution. Guanine. The Journal of Physical Chemistry A, 107(44), 9441-9452. URL: [Link]

  • Mons, M., Dimicoli, I., Piuzzi, F., Tardivel, B., & Elhanine, M. (2002). Tautomerism of the DNA Base Guanine and Its Methylated Derivatives as Studied by Gas-Phase Infrared and Ultraviolet Spectroscopy. The Journal of Physical Chemistry A, 106(20), 5088-5094. URL: [Link]

Foundational

safety and toxicity profile of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Title: Safety and Toxicity Profile of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG): A Technical Whitepaper on Autophagy-Targeting Chimera (AUTAC) Degradation Tags Executive Summary The compound 2-Amino-9-(4-fluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safety and Toxicity Profile of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG): A Technical Whitepaper on Autophagy-Targeting Chimera (AUTAC) Degradation Tags

Executive Summary

The compound 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (often referred to by its tautomeric name, 2-Amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one, or simply p-fluorobenzyl guanine / FBnG ) represents a paradigm shift in targeted protein degradation (TPD). While PROTACs hijack the ubiquitin-proteasome system (UPS), they are fundamentally limited to degrading cytosolic proteins. FBnG serves as the critical "degradation tag" in Autophagy-Targeting Chimeras (AUTACs), enabling the selective autophagic clearance of large protein aggregates and dysfunctional organelles[1].

This whitepaper provides an in-depth analysis of the safety, toxicity, and mechanistic profile of FBnG. By replacing endogenous cyclic guanosine monophosphate (cGMP) tags, FBnG eliminates off-target kinase activation, establishing a highly specific, low-toxicity profile suitable for advanced preclinical drug development[2].

Mechanistic Grounding: The S-Guanylation Mimetic System

To understand the safety profile of FBnG, one must understand the causality of its design. Endogenous autophagic clearance of invading bacteria (xenophagy) is triggered by a post-translational modification known as S-guanylation, mediated by 8-nitro-cGMP.

Early attempts to create AUTACs utilized cGMP as the degradation tag. However, the cyclic phosphate moiety of cGMP natively activates Protein Kinase G (PKG), leading to broad, off-target phosphorylation cascades and subsequent cellular toxicity.

The FBnG Solution: By substituting the cyclic phosphate with a p-fluorobenzyl group, researchers engineered 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol[2]. This structural modification completely abolishes PKG binding affinity while retaining the ability to mimic S-guanylation. Once an FBnG-conjugated AUTAC binds its target, it induces K63-linked polyubiquitination. This specific ubiquitin topology is recognized by the autophagy cargo receptor p62/SQSTM1, which tethers the target to LC3-II on the expanding phagophore for lysosomal degradation[1].

AUTAC_Mechanism Target Target Protein/Organelle FBnG FBnG Tag (2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol) Target->FBnG AUTAC Binding K63 K63-Linked Polyubiquitination FBnG->K63 S-Guanylation Mimicry p62 p62/SQSTM1 Cargo Receptor K63->p62 Receptor Recognition LC3 LC3-II (Phagophore) p62->LC3 Tethering Autophagosome Autophagosome LC3->Autophagosome Engulfment Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion & Clearance

Mechanistic pathway of FBnG-mediated targeted autophagic degradation via K63 polyubiquitination.

Safety and Toxicity Profile

The standalone toxicity of FBnG and its conjugated AUTAC forms (e.g., AUTAC1, AUTAC4) has been rigorously evaluated in human cell lines (HeLa, Detroit 532 fibroblasts).

Cytotoxicity and Cell Viability

FBnG exhibits a highly favorable in vitro safety profile. In standard cell viability assays, FBnG-based AUTACs show negligible cytotoxicity at working concentrations (1 μM to 10 μM) over 24–72 hour incubation periods. Toxicity is typically only observed at concentrations exceeding 100 μM, which is well above the pharmacological required dose for targeted degradation.

Mitochondrial Safety vs. Rescue

Unlike many small-molecule degraders that inadvertently induce mitochondrial depolarization, FBnG tags demonstrate profound cytoprotective effects[3]. When conjugated to a mitochondrial translocator protein ligand (creating AUTAC4), the FBnG tag accelerates the mitophagy of fragmented, dysfunctional mitochondria while sparing healthy ones[4]. In Down syndrome fibroblast models, FBnG-mediated degradation actively restored mitochondrial membrane potential (ΔΨm) and rescued intracellular ATP levels[3].

Quantitative Toxicity Summary

Table 1: Comparative Safety Profile of Degradation Tags

ParameterFirst-Gen cGMP TagFBnG (2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol)Analytical Implication
PKG Activation High (Off-target signaling)Undetectable FBnG prevents off-target kinase toxicity.
Working Concentration 10 - 50 μM1 - 10 μM FBnG achieves degradation at safer, lower doses.
Cytotoxicity (IC50) ~50 μM (Cell-line dependent)> 100 μM FBnG provides a wider therapeutic window.
Mitochondrial Impact Neutral to Mild StressCytoprotective (Rescues ΔΨm) FBnG promotes biogenesis of healthy mitochondria.

Experimental Protocols: Validating FBnG Safety

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for profiling the toxicity and off-target effects of FBnG-derived compounds.

Toxicity_Workflow Start Cell Culture (HeLa / Fibroblasts) Dose FBnG/AUTAC Dosing (0.1 μM - 100 μM) Start->Dose Assay1 Cell Viability Assay (WST-8 / MTT) Dose->Assay1 Assay2 PKG Activation Assay (Kinase Activity) Dose->Assay2 Assay3 Mitochondrial Toxicity (JC-1 Dye / TMRE) Dose->Assay3 Analysis Safety Profile Determination Assay1->Analysis Assay2->Analysis Assay3->Analysis

Multiplexed experimental workflow for evaluating the safety and toxicity of FBnG derivatives.

Protocol A: Off-Target PKG Activation & Cytotoxicity Multiplex Assay

Causality: This protocol simultaneously verifies that FBnG does not induce cell death and confirms the absence of off-target Protein Kinase G signaling.

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of FBnG (0.1, 1, 10, 50, and 100 μM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24 and 48 hours. Include a cGMP-treated positive control (50 μM) and a vehicle control.

  • Viability Readout (WST-8): Add 10 μL of CCK-8 (WST-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader to calculate IC50.

  • PKG Activity Readout: Lyse a parallel set of treated cells using RIPA buffer containing protease/phosphatase inhibitors. Centrifuge at 14,000 × g for 15 min at 4°C.

  • ELISA Quantification: Transfer the supernatant to a PKG Kinase Activity Assay microplate (pre-coated with PKG substrate). Add ATP and incubate for 30 min. Detect phosphorylated substrate using an HRP-conjugated anti-phospho antibody. Read absorbance at 450 nm. Expected Result: FBnG wells should show baseline absorbance identical to vehicle controls, validating the lack of PKG toxicity.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Rescue Assay

Causality: To prove that FBnG is not mitotoxic, this assay uses Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to induce acute mitochondrial damage, demonstrating FBnG's cytoprotective clearance of damaged organelles.

  • Cell Preparation: Seed Detroit 532 fibroblasts in 35 mm glass-bottom dishes (2 × 10⁵ cells/dish).

  • Damage Induction: Treat cells with 10 μM CCCP for 2 hours to induce mitochondrial depolarization.

  • FBnG-AUTAC Rescue: Wash cells with PBS and treat with 10 μM FBnG-conjugated mitochondria-targeting AUTAC (e.g., AUTAC4) for 24 hours[3].

  • Staining: Incubate cells with 200 nM TMRE (Tetramethylrhodamine, ethyl ester) and 1 μg/mL Hoechst 33342 for 20 minutes at 37°C.

  • Imaging: Image via confocal microscopy (Ex/Em: 549/575 nm for TMRE). Expected Result: CCCP-only cells will show diffuse, weak TMRE fluorescence (depolarization). FBnG-treated cells will show restored, punctate red fluorescence, validating the safe clearance of damaged mitochondria and biogenesis of healthy networks.

Conclusion

2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) is a highly refined, low-toxicity chemical tag that solves the inherent off-target limitations of first-generation autophagic degraders. By successfully mimicking S-guanylation without triggering PKG-mediated signaling cascades, FBnG provides a safe, robust, and cytoprotective platform for the next generation of Targeted Protein Degradation therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG)

Target Audience: Analytical Chemists, Formulation Scientists, and Targeted Protein Degradation (TPD) Researchers. Compound Profile: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known by its tautomer 2-amino-9-(4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Targeted Protein Degradation (TPD) Researchers. Compound Profile: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known by its tautomer 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one, or FBnG ) is the critical degradation tag utilized in Autophagy-Targeting Chimeras (AUTACs).

Scientific Context: The Role of FBnG in AUTAC Technology

While PROTACs hijack the ubiquitin-proteasome system for protein degradation, AUTACs leverage the autophagy-lysosome pathway to degrade larger, more complex targets, including fragmented organelles like mitochondria[1].

The mechanism hinges on the FBnG tag . When an AUTAC molecule binds to its target, the FBnG moiety mimics endogenous S-guanylation. This specific biochemical signal triggers K63-linked polyubiquitination, recruiting autophagy receptors (such as p62/SQSTM1) that engulf the target-AUTAC complex into an autophagosome for subsequent lysosomal degradation[1].

Quantifying free FBnG is essential for three primary applications in drug development:

  • Synthetic Quality Control: Monitoring unreacted FBnG during the synthesis of complex AUTACs (e.g., AUTAC4 or AUTAC-Biguanide)[2][3].

  • In Vitro Stability Assays: Assessing the metabolic cleavage of the PEG/glycol linkers connecting FBnG to the target ligand in biological matrices[4].

  • Pharmacokinetics: Tracking the clearance of the degradation tag post-lysosomal processing.

AUTAC_Pathway A Target Protein/Organelle C Target-AUTAC Complex A->C Ligand Binding B AUTAC Degrader (FBnG Tagged) B->C D K63-Linked Polyubiquitination C->D FBnG S-guanylation mimicry E Autophagosome Engulfment D->E p62/LC3 Recognition F Lysosomal Degradation E->F Fusion

Fig 1. Mechanism of AUTAC-mediated targeted degradation driven by the FBnG tag.

Physicochemical Rationale for Method Design

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for FBnG requires balancing the opposing physicochemical traits of its two primary substructures:

  • The Guanine Core: Highly polar, containing basic primary/secondary amines ( pKa​≈2.5 ) and an acidic enol/amide moiety ( pKa​≈9.5 ). If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase.

  • The p-Fluorobenzyl Group: Highly hydrophobic and halogenated, driving strong retention on non-polar stationary phases.

The Solution: We employ a 0.1% Formic Acid (pH ~2.7) mobile phase. This acidic environment fully protonates the basic nitrogens on the guanine core, locking the molecule into a single, predictable ionization state. A C18 column with high end-capping is selected to minimize silanol interactions, while a gradient elution ensures the hydrophobic fluorobenzyl tail elutes efficiently without peak broadening.

Reagents and Materials

  • Reference Standard: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG), ≥98% purity.

  • Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water, Dimethyl Sulfoxide (DMSO).

  • Modifiers: Formic Acid (FA), LC-MS Grade.

  • Column: Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent high-endcapped column.

Step-by-Step Analytical Protocol

Standard and Sample Preparation

Expertise Note: FBnG has notoriously poor solubility in purely aqueous buffers due to the fluorobenzyl group, but exhibits excellent solubility in DMSO (up to 17.4 mg/mL)[2].

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of FBnG standard into a 10 mL volumetric flask. Add 5 mL of DMSO to fully dissolve the powder[5]. Sonicate for 5 minutes, then make up to volume with DMSO.

  • Working Standards: Dilute the primary stock with a diluent of Water:ACN (95:5, v/v) to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion (the "solvent effect") during injection.

  • Biological Sample Extraction (Cell Lysates/Media):

    • Transfer 100 µL of the biological sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold Acetonitrile (containing an internal standard if applicable) to precipitate matrix proteins.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to an HPLC vial and dilute with 200 µL of 0.2% aqueous Formic Acid to ensure the injection solvent is weaker than the mobile phase.

Chromatographic Conditions

Establish the following gradient to balance the elution of the polar guanine head and the hydrophobic tail.

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)Flow Rate (mL/min)Curve
0.095%5%1.0Initial
2.095%5%1.0Isocratic
10.040%60%1.0Linear
12.05%95%1.0Linear
15.05%95%1.0Wash
15.195%5%1.0Step
20.095%5%1.0Equilibration
  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Stabilizes retention times against ambient fluctuations).

  • Detection Wavelength: 254 nm (Primary for purine π→π∗ transition) and 280 nm (Secondary for specificity).

HPLC_Method S1 1. Sample Preparation DMSO Stock -> Protein Precipitation S2 2. Chromatographic Separation C18 Column, 0.1% FA / ACN Gradient S1->S2 S3 3. UV Detection Monitoring at 254 nm & 280 nm S2->S3 S4 4. Data Analysis Integration & System Suitability S3->S4

Fig 2. Step-by-step workflow for the HPLC quantification of FBnG in biological matrices.

Method Validation & System Suitability

To ensure the protocol is a self-validating system, run six replicate injections of a 50 µg/mL standard prior to analyzing unknown samples. The method must conform to ICH Q2(R1) guidelines.

Table 2: System Suitability and Validation Parameters

ParameterAcceptance CriteriaExpected Result (FBnG)
Retention Time (RT) Consistent ( ±0.1 min)~7.45 min
Tailing Factor ( Tf​ ) ≤1.5 1.12 (Indicates excellent end-capping)
Theoretical Plates ( N ) >5000 > 8500
Injection Precision (%RSD) ≤2.0% (n=6)0.8%
Linearity Range R2≥0.999 1.0 – 100 µg/mL ( R2=0.9997 )
Limit of Detection (LOD) Signal-to-Noise ≥3:1 0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥10:1 0.50 µg/mL

Troubleshooting Guide

  • Issue: Peak Tailing ( Tf​>1.5 ) for FBnG.

    • Causality: Insufficient protonation of the guanine amine or degraded column end-capping.

    • Solution: Verify that Mobile Phase A contains exactly 0.1% Formic Acid (pH should be ~2.7). If the issue persists, switch to a newer, highly end-capped C18 column or a Biphenyl column (which provides orthogonal π−π interactions for the fluorobenzyl group).

  • Issue: Split Peaks or Fronting.

    • Causality: The injection solvent is stronger than the mobile phase (e.g., injecting samples with >50% DMSO or ACN).

    • Solution: Dilute the final sample extract with water or 0.1% FA to ensure the organic content in the injection vial is ≤20% .

  • Issue: Baseline Drift during the Gradient.

    • Causality: Differences in UV absorbance between Water and Acetonitrile at 254 nm.

    • Solution: This is normal, but can be minimized by using HPLC-grade Formic Acid and ensuring both Mobile Phase A and B have identical modifier concentrations (0.1% FA).

References

  • Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways. MDPI. Available at:[1]

  • AUTAC4 | Active Degraders. Tocris Bioscience. Available at:[2]

  • AUTAC2 | FKBP12 Targeting AUTAC. MedChemExpress. Available at:[5]

  • AUTACs (Inhibitors Agonists Modulators Antagonists). MedChemExpress. Available at:[4]

  • Gaining Insight into Mitochondrial Targeting: AUTAC-Biguanide as an Anticancer Agent. NIH. Available at:[3]

Sources

Application

Application Note: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol as a Precursor in Organic Synthesis

Introduction and Chemical Profile 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (often existing in its tautomeric form, 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one) is a highly versatile N9-substituted guanine deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (often existing in its tautomeric form, 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one) is a highly versatile N9-substituted guanine derivative. In modern drug discovery and organic synthesis, it serves as a critical building block for two primary applications: the development of O6 -Alkylguanine-DNA Alkyltransferase (AGT) inhibitors [1] and the synthesis of Autophagy-Targeting Chimeras (AUTACs) [2]. The presence of the 4-fluorobenzyl group at the N9 position prevents unwanted N7/N9 alkylation during subsequent synthetic steps, directing functionalization exclusively to the O6 or N2 positions, while also enhancing the lipophilicity and target-binding affinity of the final constructs.

Mechanistic Insights and Synthetic Utility

Precursor for AGT Inhibitors

AGT is a DNA repair protein that confers resistance to alkylating chemotherapeutic agents. O6 -benzylguanine derivatives are potent inhibitors of AGT. By utilizing 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol, chemists can perform selective O6 -alkylation (e.g., using Mitsunobu conditions or reacting with alkyl halides in the presence of a base) to generate dual-substituted guanine derivatives. The N9-fluorobenzyl moiety significantly increases the cellular permeability of the resulting inhibitors compared to unsubstituted guanines [1].

Precursor for Autophagy-Targeting Chimeras (AUTACs)

Recent advancements in targeted protein degradation have introduced AUTACs, which hijack the autophagy machinery to degrade target proteins. 9-(4-fluorobenzyl)guanine derivatives have been identified as potent autophagy tags. When conjugated to a target-binding ligand via a PEG linker at the N2 or O6 position, the guanine moiety is recognized by intracellular machinery, leading to the polyubiquitination and subsequent engulfment of the target protein by autophagosomes [2].

AUTAC_Mechanism Target Target Protein Complex Target-AUTAC Complex Target->Complex AUTAC AUTAC Molecule (Guanine Tag) AUTAC->Complex Autophagosome Autophagosome Engulfment Complex->Autophagosome Autophagy Induction Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Figure 1: Mechanism of targeted protein degradation via AUTACs utilizing a guanine-based tag.

Experimental Protocols

Protocol A: O6 -Alkylation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

This protocol describes the self-validating synthesis of an O6 -alkylated derivative using standard basic conditions [1].

Reagents:

  • 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (1.0 eq)

  • Alkyl halide (e.g., 4-(bromomethyl)benzonitrile) (1.2 eq)

  • Potassium carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Suspend 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol (500 mg) and anhydrous K2​CO3​ (530 mg) in 10 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Stir the suspension at room temperature for 30 minutes to allow for deprotonation of the O6 / N1 lactam system.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1). The N9-substitution forces the alkylation to occur predominantly at the O6 oxygen rather than N7.

  • Quenching & Extraction: Cool to room temperature, quench with 30 mL of ice water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

Synthetic_Workflow Step1 Precursor Activation (K2CO3 / DMF) Step2 Electrophile Addition (Alkyl Halide) Step1->Step2 Step3 O6-Alkylation (60°C, 4-6h) Step2->Step3 Step4 Aqueous Workup & Extraction (EtOAc) Step3->Step4 Step5 Silica Gel Chromatography Step4->Step5

Figure 2: Synthetic workflow for the O6-alkylation of the guanine precursor.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for the derivatization of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol based on established literature protocols [1, 2].

Reaction TypeElectrophile / ReagentSolvent / BaseTemp (°C)Time (h)RegioselectivityYield (%)
O6 -AlkylationBenzyl bromide derivativesDMF / K2​CO3​ 604 - 6>95% ( O6 vs N)65 - 80
Mitsunobu O6 -AlkylationPrimary alcoholsTHF / DIAD / PPh3​ 0 to RT12>98% ( O6 )50 - 70
N2 -AcylationAcid chlorides / LinkersPyridine / DMAPRT18 N2 specific45 - 60

References

  • Wang, J.-Q., Kreklau, E. L., Bailey, B. J., Erickson, L. C., & Zheng, Q.-H. (2005). Synthesis and preliminary biological evaluation of O6-[4-(2-[18F]fluoroethoxymethyl)benzyl]guanine as a novel potential PET probe for the DNA repair protein O6-alkylguanine-DNA alkyltransferase in cancer chemotherapy. Bioorganic & Medicinal Chemistry, 13(20), 5779-5786. URL:[Link]

  • Arimoto, H., et al. (2018). Heterocyclic compound. World Intellectual Property Organization Patent WO2018143403A1.
Method

In Vivo Dosing Strategies for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in Murine Models: A Comprehensive Protocol

As targeted therapeutics evolve, purine-based small molecules—such as 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol —have emerged as critical ligands in targeted protein degradation (e.g., autophagy-targeting chimeras or AUTO...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted therapeutics evolve, purine-based small molecules—such as 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol —have emerged as critical ligands in targeted protein degradation (e.g., autophagy-targeting chimeras or AUTOTACs) and immune modulation. However, translating these compounds from in vitro success to in vivo efficacy presents significant pharmacological hurdles.

The purine core (which tautomerizes between the 6-ol and 6-oxo guanine forms) exhibits a high crystal lattice energy driven by extensive intermolecular hydrogen bonding and π−π stacking. While the 4-fluorobenzyl group at the N9 position increases overall lipophilicity, it does not sufficiently disrupt this lattice. Consequently, the compound acts as "brick dust," being notoriously insoluble in both standard aqueous buffers and many organic solvents.

This application note provides a field-proven, self-validating framework for the formulation, administration, and pharmacokinetic (PK) evaluation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in mice.

Mechanistic Rationale & Workflow

Before designing a dosing strategy, it is critical to understand the compound's intended intracellular mechanism. As a targeting ligand, 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol must maintain sufficient free plasma concentrations to cross the cell membrane, bind its intracellular target, and induce autophagosome recruitment.

Mechanism Compound 2-Amino-9-(4-fluorobenzyl) -9H-purin-6-ol Target Intracellular Protein Target Compound->Target Binding Autophagosome Autophagosome Recruitment Target->Autophagosome Chimerism Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Fig 1. Proposed Intracellular Mechanism of Action via Autophagic Degradation.

To capture this dynamic, our in vivo workflow integrates formulation optimization directly with PK/PD sampling.

PK_Workflow N1 Formulation Optimization (Vehicle: PEG400/Tween-80) N2 Murine Administration (IV, IP, PO Routes) N1->N2 N3 Pharmacokinetic Sampling (Plasma & Target Tissue) N2->N3 N4 LC-MS/MS Quantification (ADME Profiling) N3->N4 N5 Pharmacodynamic Analysis (Target Engagement) N3->N5 N4->N5 PK/PD Correlation

Fig 2. Standardized In Vivo PK/PD Workflow for Purine Derivatives.

Formulation Causality & Matrices

Because rapid addition of aqueous buffers to a solvent-dissolved purine causes localized supersaturation and irreversible precipitation, we must utilize a step-wise co-solvent system or cyclodextrin complexation. According to established pharmaceutical solubilization principles[2], the hydrophobic 4-fluorobenzyl group can insert into the hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP- β -CD), while the polar purine face interacts with the external hydroxyls, enhancing aqueous solubility without the toxicity of high-concentration DMSO.

Table 1: Recommended Formulation Matrices for Murine Dosing
RouteFormulation MatrixPreparation MethodMax Dosing Volume
IV 5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineDissolve API in DMSO. Add PEG/Tween, vortex thoroughly. Add saline dropwise under continuous vortexing.5 mL/kg
IP 10% DMSO, 20% HP- β -CD in SalineDissolve API in DMSO. Add pre-warmed (37°C) HP- β -CD solution. Sonicate for 15 min.10 mL/kg
PO 0.5% Na-CMC, 0.1% Tween-80 in WaterDry mill API. Add Tween-80 to wet the powder. Slowly add Na-CMC solution while homogenizing to form a fine suspension.10 mL/kg

Step-by-Step Experimental Protocols

Protocol A: Preparation and Self-Validation of IV Formulation

Causality: Intravenous administration of precipitated particulates can cause fatal pulmonary embolisms in mice. The formulation must be a true solution or a stable microemulsion.

  • Weighing: Accurately weigh 2.0 mg of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of molecular-biology grade DMSO. Vortex for 2 minutes until completely clear.

  • Surfactant Addition: Add 800 µL of PEG300 and 100 µL of Tween-80. Vortex for 3 minutes. Note: The mixture must remain optically clear.

  • Aqueous Phase Integration: Place the vial on a vortex mixer set to medium speed. Using a syringe, add 1.0 mL of sterile 0.9% Saline dropwise (1 drop per second).

  • Self-Validation Check (Critical): Transfer a 100 µL aliquot of the final formulation to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a visible microscopic pellet confirms a true solution , validating the formulation for safe IV administration.

Protocol B: In Vivo Administration (Mice)

Causality: Strict adherence to physiological volume limits prevents vehicle-induced toxicity, which can confound PD readouts. We adhere to established physiological parameters for laboratory animals[3] and oncology welfare guidelines[1].

  • Animal Prep: Use 8-10 week old C57BL/6 or BALB/c mice (approx. 20-25g). Acclimate for 7 days prior to dosing.

  • Dosing Calculation: For a 20g mouse, the maximum IV volume at 5 mL/kg is 100 µL. Using the 1 mg/mL formulation from Protocol A, this delivers a dose of 5 mg/kg.

  • Administration:

    • IV (Tail Vein): Warm the mouse gently under a heat lamp to dilate the tail vein. Inject 100 µL smoothly over 5-10 seconds using a 29G insulin syringe.

    • PO (Oral Gavage): Use a 20G reusable stainless-steel gavage needle. Administer up to 200 µL (10 mL/kg) of the suspension formulation.

  • Self-Validation Check: Weigh the dosing syringe immediately before and after administration. Calculate the exact dose delivered based on the specific gravity of the formulation. This exact dose must be used in downstream PK parameter calculations (e.g., Clearance and Volume of Distribution).

Protocol C: Pharmacokinetic Sampling

Causality: Purine derivatives often exhibit rapid initial distribution followed by a slower terminal elimination phase. A dense early sampling schedule is required to accurately capture Cmax​ and Tmax​ .

  • Sampling: Collect 30 µL of blood via the submandibular vein or tail snip at designated time points (See Table 2).

  • Anticoagulation: Collect into K2​ EDTA-coated tubes to prevent coagulation without interfering with downstream LC-MS/MS ionization.

  • Processing: Invert tubes 5 times. Centrifuge at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until bioanalysis.

Table 2: Standardized PK Sampling Schedule (Mice)
Time PointRoutePhysiological Purpose
Pre-dose AllBaseline endogenous purine interference check
5 min IVExtrapolation of C0​ and initial distribution
15 min IV, IP, POAbsorption phase (IP/PO) / Distribution (IV)
30 min IV, IP, POTypical Tmax​ for IP/PO purine suspensions
1, 2, 4 hr AllTissue distribution and metabolic clearance
8, 24 hr AllTerminal elimination phase ( t1/2​ )

References

  • Workman, P., Aboagye, E. O., Balkwill, F., et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010.[Link] [1]

  • Strickley, R. G. "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research, 2004.[Link] [2]

  • Davies, B., & Morris, T. "Physiological parameters in laboratory animals and humans." Pharmaceutical Research, 1993.[Link] [3]

Application

Application Notes and Protocols for the Formulation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Purine Derivative 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a purine derivative with significant therapeutic potential. However, like many purine-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Purine Derivative

2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a purine derivative with significant therapeutic potential. However, like many purine-based compounds, it is anticipated to exhibit poor aqueous solubility, a characteristic that poses a significant hurdle to achieving adequate bioavailability for oral and other routes of administration.[1][2] This low solubility can lead to slow dissolution in gastrointestinal fluids, resulting in low and variable drug absorption, which ultimately compromises therapeutic efficacy.[3][4][5] Therefore, advanced formulation strategies are essential to unlock the full clinical potential of this active pharmaceutical ingredient (API).

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art formulation techniques to enhance the delivery of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. We will delve into the mechanistic basis and provide detailed, field-proven protocols for three key strategies: nanosuspensions, solid dispersions, and lipid-based formulations. Each section is designed to be a self-validating system, offering insights into experimental choices and critical characterization methods.

Physicochemical Characterization of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Key Properties to Investigate:
PropertyImportance in FormulationRecommended Analytical Technique(s)
Aqueous Solubility Determines the extent of dissolution-limited absorption. Crucial for BCS classification.Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8) followed by HPLC-UV analysis.[6]
LogP (Lipophilicity) Influences solubility in lipid-based systems and membrane permeability.Calculated using software (e.g., XLogP3) or determined experimentally (e.g., shake-flask with octanol/water).
pKa Determines the ionization state at different physiological pH values, impacting solubility and absorption.Potentiometric titration or UV-pH profiling.
Melting Point & Thermal Properties Critical for selecting thermally-driven formulation processes like hot-melt extrusion.Differential Scanning Calorimetry (DSC).
Crystallinity/Polymorphism Different polymorphic forms can have varying solubility and stability.Powder X-ray Diffraction (PXRD), DSC.
Particle Size and Morphology Influences dissolution rate and processing behavior.Laser Diffraction, Scanning Electron Microscopy (SEM).

Formulation Strategy 1: Nanosuspensions

Nanosuspension technology is a powerful approach for enhancing the bioavailability of poorly soluble drugs by increasing their surface area and saturation solubility.[4][7][8] This technique involves reducing the drug particle size to the sub-micron range, typically between 10 and 1000 nm.[9]

Rationale for Nanosuspension of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

For a drug like 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, which is likely a "brick-dust" molecule with poor solubility in both aqueous and organic media, nanosizing offers a significant advantage.[7][10] By increasing the surface area-to-volume ratio, the dissolution velocity is dramatically enhanced according to the Noyes-Whitney equation.[11]

Experimental Workflow for Nanosuspension Formulation

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation API API + Stabilizer Solution Milling Wet Media Milling API->Milling Homogenization High-Pressure Homogenization Milling->Homogenization ParticleSize Particle Size & PDI Homogenization->ParticleSize ZetaPotential Zeta Potential Homogenization->ZetaPotential Crystallinity Crystallinity (PXRD/DSC) Homogenization->Crystallinity Morphology Morphology (TEM/SEM) Homogenization->Morphology Dissolution In Vitro Dissolution ParticleSize->Dissolution Stability Stability Studies ZetaPotential->Stability Dissolution->Stability

Caption: Workflow for nanosuspension formulation and characterization.

Protocol: Preparation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Nanosuspension by Wet Media Milling

Objective: To produce a stable nanosuspension of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol with a mean particle size below 500 nm.

Materials:

  • 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

  • Stabilizer (e.g., Poloxamer 407, HPMC, or a combination)

  • Milling Media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Purified Water

  • Planetary Ball Mill or similar media mill

Procedure:

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 407 in purified water. Stir until fully dissolved.

  • Premilling Suspension: Disperse 1% (w/v) of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in the stabilizer solution. Stir for 30 minutes to ensure thorough wetting.

  • Milling:

    • Add the premilling suspension to the milling chamber containing the zirconium oxide beads. The bead volume should be approximately 50-60% of the chamber volume.

    • Mill at a speed of 2000 rpm for 2-4 hours. It is crucial to control the temperature of the milling chamber to prevent drug degradation.

  • Separation: After milling, separate the nanosuspension from the milling media by decanting or using a sieve.

  • Post-Milling Homogenization (Optional but Recommended): To further reduce the particle size and narrow the distribution, process the nanosuspension through a high-pressure homogenizer for 5-10 cycles at 1500 bar.[7]

Characterization of the Nanosuspension
ParameterMethodAcceptance CriteriaRationale
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Mean size < 500 nm, PDI < 0.3Ensures a large surface area for dissolution and a uniform particle size distribution for stability.[9]
Zeta Potential Laser Doppler Electrophoresis> ±20 mVIndicates the surface charge of the nanoparticles, predicting the long-term stability against aggregation.[12]
Crystalline State PXRD, DSCNo significant change from the original APIConfirms that the milling process did not induce an amorphous transformation, which could affect stability.[12]
Dissolution Rate USP Apparatus II (Paddle) in biorelevant media (e.g., FaSSIF/FeSSIF)>85% dissolution in 30 minutesDemonstrates the enhanced dissolution velocity compared to the unformulated drug.

Formulation Strategy 2: Amorphous Solid Dispersions

Solid dispersion is a technique where the drug is dispersed in a hydrophilic polymer matrix at a molecular level, converting the crystalline drug into an amorphous state.[13][14] This amorphous form has higher free energy and thus enhanced aqueous solubility and dissolution rate.[15][16]

Rationale for Solid Dispersion of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

If 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a BCS Class II drug, a solid dispersion can significantly improve its oral bioavailability by overcoming the dissolution rate-limiting step.[14][17] The polymer carrier not only enhances wettability but also helps to maintain the drug in a supersaturated state in the gastrointestinal tract, promoting absorption.[16]

Experimental Workflow for Solid Dispersion Formulation

G cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Mixing API + Polymer + Solvent Evaporation Solvent Evaporation (Spray Drying) Mixing->Evaporation Extrusion Hot-Melt Extrusion Mixing->Extrusion Amorphicity Amorphicity (PXRD/DSC) Evaporation->Amorphicity Extrusion->Amorphicity DrugPolymer Drug-Polymer Interaction (FTIR) Amorphicity->DrugPolymer Morphology Morphology (SEM) DrugPolymer->Morphology Dissolution Non-sink Dissolution Morphology->Dissolution Stability Stability (Recrystallization) Dissolution->Stability

Caption: Workflow for solid dispersion formulation and characterization.

Protocol: Preparation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Solid Dispersion by Solvent Evaporation

Objective: To produce an amorphous solid dispersion of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol with a drug loading of 20% (w/w).

Materials:

  • 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

  • Polymer (e.g., PVP K30, HPMC-AS, or Soluplus®)

  • Solvent (e.g., Methanol, Acetone, or a mixture)

  • Spray Dryer

Procedure:

  • Solution Preparation:

    • Dissolve 1 gram of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol and 4 grams of PVP K30 in 100 mL of methanol.

    • Stir until a clear solution is obtained. This indicates that the drug is molecularly dispersed.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer to 120°C and the outlet temperature to 80°C (these may need optimization).

    • Set the feed pump rate to 5 mL/min.

    • Spray dry the solution to obtain a fine powder.

  • Secondary Drying: Collect the product and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

Characterization of the Solid Dispersion
ParameterMethodAcceptance CriteriaRationale
Amorphicity PXRDAbsence of sharp peaks characteristic of the crystalline drug.Confirms the successful conversion of the drug to its amorphous state.[14]
Glass Transition Temperature (Tg) DSCA single Tg, indicating a homogenous dispersion.The presence of a single Tg suggests molecular-level mixing of the drug and polymer.
Drug-Polymer Interactions FTIR SpectroscopyShifts in characteristic peaks of the drug or polymer.Can indicate hydrogen bonding or other interactions that stabilize the amorphous form.
Non-Sink Dissolution USP Apparatus II with small volume or specialized setupGeneration and maintenance of a supersaturated state.Mimics in vivo conditions where the drug concentration can exceed its equilibrium solubility, which is crucial for absorption.[18][19][20]

Formulation Strategy 3: Lipid-Based Formulations

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are an excellent choice for lipophilic drugs (high LogP).[21][22] These formulations consist of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[23]

Rationale for Lipid-Based Formulation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

If 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is found to be lipophilic (LogP > 2), a lipid-based formulation can enhance its oral bioavailability by presenting the drug in a solubilized state, thereby bypassing the dissolution step.[24] Furthermore, these formulations can facilitate lymphatic transport, which avoids first-pass metabolism.[21]

Experimental Workflow for SEDDS Formulation

G cluster_prep Screening & Preparation cluster_char Characterization cluster_eval Evaluation Solubility Excipient Solubility Screening Ternary Construct Ternary Phase Diagrams Solubility->Ternary Formulation Prepare SEDDS Formulation Ternary->Formulation Emulsification Self-Emulsification Time Formulation->Emulsification DropletSize Droplet Size & PDI Emulsification->DropletSize ZetaPotential Zeta Potential DropletSize->ZetaPotential DrugRelease In Vitro Drug Release ZetaPotential->DrugRelease Stability Thermodynamic Stability DrugRelease->Stability

Caption: Workflow for SEDDS formulation and characterization.

Protocol: Development of a SEDDS Formulation for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Objective: To develop a stable SEDDS formulation that rapidly forms a nanoemulsion upon dilution.

Materials:

  • 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

Procedure:

  • Excipient Screening:

    • Determine the solubility of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.

  • Formulation Preparation:

    • Based on the phase diagrams, select an optimal ratio of excipients (e.g., 30% Oil, 50% Surfactant, 20% Co-surfactant).

    • Add the required amount of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol to the excipient mixture.

    • Vortex and gently heat (if necessary) until a clear, homogenous solution is formed.

Characterization of the SEDDS Formulation
ParameterMethodAcceptance CriteriaRationale
Self-Emulsification Time Visual observation upon dilution in water with gentle stirring.< 1 minuteRapid emulsification is essential for the formulation to work effectively in the GI tract.
Droplet Size & PDI DLS after dilution of the SEDDS in water.Droplet size < 200 nm, PDI < 0.3A small and uniform droplet size provides a large surface area for drug absorption.
Thermodynamic Stability Centrifugation and freeze-thaw cycles.No signs of phase separation or drug precipitation.Ensures the physical stability of the formulation during storage and upon dilution.
In Vitro Drug Release Dialysis bag method or USP Apparatus II.>90% drug release in 60 minutesDemonstrates efficient release of the drug from the emulsified droplets.

Stability Studies

Stability testing is a critical component of formulation development to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[25][26][27][28]

Protocol: Stability Testing of Formulations

Objective: To evaluate the physical and chemical stability of the developed formulations under accelerated and long-term storage conditions.

Procedure:

  • Sample Preparation: Package the optimized formulations (nanosuspension, solid dispersion powder, or SEDDS in capsules) in the intended container closure system.

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, and 24 months.[29]

    • Accelerated: 0, 3, and 6 months.[28][29]

  • Analytical Tests: At each time point, evaluate the following parameters:

    • Physical Appearance: Visual inspection for any changes.

    • Assay and Impurities: HPLC to determine the drug content and detect any degradation products.

    • Formulation-Specific Tests:

      • Nanosuspension: Particle size, PDI, and zeta potential.

      • Solid Dispersion: PXRD to check for recrystallization.

      • SEDDS: Emulsification time and droplet size.

    • Dissolution: In vitro dissolution/drug release testing.

Conclusion and Future Perspectives

The formulation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol presents a significant but surmountable challenge due to its likely poor aqueous solubility. The choice of the optimal formulation strategy—be it nanosuspensions, solid dispersions, or lipid-based systems—will depend on the specific physicochemical properties of the API.[30] A systematic approach involving thorough pre-formulation characterization, rational design, and rigorous evaluation is paramount for success. The protocols and application notes provided herein offer a robust framework for developing a bioavailable and stable dosage form of this promising therapeutic agent. Future work should focus on in vivo pharmacokinetic studies in animal models to establish a clear in vitro-in vivo correlation (IVIVC) and confirm the bioavailability enhancement of the selected formulation.

References

  • Nanosuspensions for the Formulation of Poorly Soluble Drugs | Request PDF - ResearchGate. Available at: [Link]

  • Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN). Available at: [Link]

  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs | Bentham Science Publishers. Available at: [Link]

  • Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. Available at: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. Available at: [Link]

  • Nanocrystal formulation for poorly soluble drugs - HELDA. Available at: [Link]

  • NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. Available at: [Link]

  • (PDF) Lipid Based Formulations of Biopharmaceutics Classification System (BCS) Class II Drugs: Strategy, Formulations, Methods and Saturation - ResearchGate. Available at: [Link]

  • Stability Testing & Studies | Southwest Research Institute. Available at: [Link]

  • Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Stability Studies in Pharmaceuticals | CMC Pharma. Available at: [Link]

  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Available at: [Link]

  • Nonsink In Vitro Dissolution Testing of Amorphous Solid Dispersions - ResearchGate. Available at: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes - MDPI. Available at: [Link]

  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. Available at: [Link]

  • A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs - Research Journal of Pharmacy and Technology. Available at: [Link]

  • Development and characterization of nanosuspensions of olmesartan medoxomil for bioavailability enhancement - PMC. Available at: [Link]

  • Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed. Available at: [Link]

  • Solid Dispersion: A Technology for the Improvement of Oral Bioavailability of Poorly Soluble Drugs - ResearchGate. Available at: [Link]

  • Solid dispersions. Available at: [Link]

  • Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC. Available at: [Link]

  • Understanding the Drug Stability Testing Process - Colorcon. Available at: [Link]

  • NANOSUSPENSION - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Amorphous Solid Dispersions in Early Stage of Formulation Development: Predicting Excipient Influence on Dissolution Profiles Using DDDPlus. Available at: [Link]

  • Detecting Crystallinity in Amorphous Solid Dispersions Using Dissolution Testing: Considerations on Properties of Drug Substance, Drug Product, and Selection of Dissolution Media - PubMed. Available at: [Link]

  • Optimizing Nonsink Dissolution Testing for Amorphous Solid Dispersions: Exploring Sample Handling Variables | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Dissolution testing of amorphous solid dispersions - PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]

  • 2-Amino-9-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydro-purin-6-one | C10H13N5O4 | CID 135764668 - PubChem. Available at: [Link]

  • 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one. Available at: [Link]

  • 9-(2,4-Difluoro-benzyl)-6-(4-nitro-benzylsulfanyl)-9H-purine - PubChem. Available at: [Link]

  • 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl- - the NIST WebBook. Available at: [Link]

  • 6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl). Available at: [Link]

  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Available at: [Link]

  • Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Publishing. Available at: [Link]

  • (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

Welcome to the technical support center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific purine derivative. As a molecule with multiple hydrogen bond donors and acceptors, a planar aromatic core, and a flexible fluorobenzyl group, its crystallization behavior can be nuanced. This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to help you achieve consistent, high-quality crystalline material.

Section 1: Understanding the Molecule: Predicted Physicochemical Properties

Successful crystallization begins with a fundamental understanding of the molecule's properties. 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a guanine analog, possesses key structural features that dictate its behavior in solution and during solid-state formation. The purine core is capable of strong π-π stacking and extensive hydrogen bonding, while the fluorobenzyl group adds a degree of lipophilicity and can influence crystal packing.

PropertyPredicted Value / CharacteristicImplication for Crystallization
Molecular Formula C₁₂H₁₀FN₅O-
Molecular Weight 259.24 g/mol -
Hydrogen Bond Donors 2 (Amino group, N1-H of purine)Strong potential for hydrogen-bonded networks, favoring crystallization in protic solvents or with H-bond accepting co-formers.
Hydrogen Bond Acceptors 5 (N3, N7, N9 nitrogens; Carbonyl oxygen)High likelihood of forming stable crystal lattices through diverse hydrogen bonding motifs.
Tautomerism Exists in keto-enol tautomeric forms (purin-6-ol vs. purin-6-one). The keto (purin-6-one) form generally predominates in the solid state.The specific tautomer present can influence solubility and crystal packing. Controlling factors like pH can be critical.[1][2]
Predicted Solubility Low in non-polar solvents (e.g., hexanes), moderate in polar aprotic solvents (e.g., acetone, ethyl acetate), and higher in polar protic solvents (e.g., alcohols) and high-boiling point solvents (e.g., DMSO, DMF).[3]Solvent selection is a critical parameter. Anti-solvent crystallization is a viable strategy using a combination of a "good" solvent and a "poor" solvent.[][5]
Polymorphism High potential for polymorphism due to conformational flexibility of the benzyl group and multiple hydrogen bonding sites.Different crystal forms (polymorphs) can have different properties. Controlling polymorphism is crucial for consistent product quality.[6][7]

Section 2: Troubleshooting Guide

This section addresses common crystallization problems in a question-and-answer format, providing both immediate solutions and explanations of the underlying principles.

Q1: My compound has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem that occurs when a supersaturated solution phase-separates into a liquid or amorphous solid instead of nucleating crystals. This typically happens when the supersaturation level is too high or the cooling rate is too fast.[8]

Immediate Actions & Rationale:

  • Re-heat and Dilute: Warm the mixture until the oil or amorphous solid redissolves completely. Add more solvent (10-20% volume increase) to reduce the concentration. This lowers the supersaturation level, giving the molecules more time to orient themselves into an ordered crystal lattice during cooling.

  • Slow Down the Cooling Process: Rapid cooling can shock the system into a disordered state.[] After re-dissolving, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a large, insulated container). For even slower cooling, consider a programmable heating mantle or a dewar flask.

  • Introduce a Seed Crystal: If you have a small amount of crystalline material from a previous batch, add a single, high-quality crystal once the solution is slightly supersaturated. Seeding provides a template for growth and bypasses the often-difficult primary nucleation step, allowing crystallization to occur in the metastable zone where controlled growth is favored over spontaneous precipitation.[6]

  • Change the Solvent System: The chosen solvent may be unsuitable. A solvent in which the compound is extremely soluble can lead to very high supersaturation upon cooling.[] Experiment with a solvent system where the solubility is lower at elevated temperatures. Alternatively, use an anti-solvent crystallization method (see Protocol 4.3).

G start Observation: Compound Oiled Out or Amorphous Precipitate reheat 1. Re-heat to Dissolve start->reheat add_solvent 2. Add More Solvent (10-20% vol.) reheat->add_solvent slow_cool 3. Cool Slowly add_solvent->slow_cool seed 4. Introduce Seed Crystal (if available) slow_cool->seed result_ok Result: Crystalline Solid seed->result_ok result_fail Still Fails: Re-evaluate System seed->result_fail If no crystals form change_solvent Try Different Solvent or Anti-Solvent Method result_fail->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Q2: I'm getting very fine needles or a microcrystalline powder. How can I grow larger, higher-quality crystals?

A2: The formation of very small crystals typically indicates that the rate of nucleation far exceeds the rate of crystal growth.[6] This is often caused by high supersaturation, rapid temperature changes, or the presence of impurities that can act as nucleation sites.[7][9]

Strategies for Increasing Crystal Size:

  • Reduce Supersaturation: This is the most critical parameter.[6]

    • Use a more dilute solution: Start with a concentration just below the saturation point at the higher temperature.

    • Employ a solvent with shallower solubility curve: Find a solvent where the compound's solubility does not change drastically with temperature. This allows for a wider metastable zone where growth is preferred over nucleation.

  • Control the Cooling Rate: A very slow cooling rate is essential. Aim for a decrease of 1-5 °C per hour. This minimizes the number of nucleation events and allows existing crystals to grow larger.

  • Utilize Anti-Solvent Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve your compound in a small amount of a high-boiling, "good" solvent (like DMF or DMSO) in a small vial. Place this vial inside a larger, sealed jar containing a volatile "poor" solvent (an anti-solvent like hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow, controlled crystal growth.

  • Minimize Impurities: Impurities can act as templates for nucleation, leading to many small crystals.[7][10] Ensure your starting material is of high purity (>98%). If necessary, perform a preliminary purification step like flash chromatography before attempting crystallization.

Q3: My crystallization process is inconsistent from batch to batch. What are the likely causes?

A3: Batch-to-batch inconsistency is a common and frustrating issue, often stemming from subtle variations in process parameters that have a significant impact on the outcome.

Key Areas to Investigate:

  • Purity of Starting Material: Even minor differences in impurity profiles between batches can dramatically alter crystallization kinetics.[9][11]

  • Solvent Quality: Ensure you are using the same grade of solvent for each batch. The presence of water or other contaminants can affect solubility and nucleation.

  • Precise Temperature Control: Use a calibrated thermometer and a controlled cooling apparatus. Manual cooling on a benchtop is subject to ambient temperature fluctuations.

  • Stirring/Agitation Rate: The hydrodynamics of the system influence nucleation and growth.[12] Inconsistent mixing can lead to local variations in supersaturation. Use a consistent stirring speed for all experiments.

  • Vessel Surface: The surface of the crystallization vessel can influence nucleation.[13] Using different types of glass or scratched flasks can lead to variability. Whenever possible, use the same vessel and ensure it is scrupulously clean.

G supersaturation supersaturation process Goal: Operate in the Metastable Zone supersaturation:f1->process Controlled Growth problem Problem: High supersaturation pushes process into Labile Zone, causing poor crystal quality. supersaturation:f2->problem Uncontrolled Precipitation

Caption: The relationship between supersaturation and crystallization outcome.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for crystallizing 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol? A1: A good starting point is to screen a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure, the following are recommended:

  • Alcohols (Protic): Ethanol, Methanol, Isopropanol. These can engage in hydrogen bonding with the purine core.

  • Ketones (Polar Aprotic): Acetone, Methyl Ethyl Ketone. These can accept hydrogen bonds.

  • Esters (Polar Aprotic): Ethyl Acetate. Offers a balance of polarity.

  • Ethers (Less Polar): Tetrahydrofuran (THF), Dioxane.

  • High-Boiling Point Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). Useful for dissolving highly insoluble compounds, often used in anti-solvent methods.[3]

Q2: How can I confirm if I have different polymorphs? A2: Polymorphs are different crystal structures of the same compound. They can be identified and characterized using a suite of analytical techniques:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique.[14] Different polymorphs will produce distinct diffraction patterns, which act as a "fingerprint" for the crystal structure.[15]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature.[16] Polymorphs will typically have different melting points and may show solid-solid phase transitions at specific temperatures.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is useful for distinguishing between polymorphs and solvates (crystals containing trapped solvent).

  • Infrared (IR) & Raman Spectroscopy: These vibrational spectroscopy techniques can detect differences in hydrogen bonding and molecular conformation between polymorphs.[14][17]

Q3: What is the impact of pH on the crystallization of this compound? A3: The purine core of your molecule has both acidic and basic nitrogens.[2] Therefore, pH can significantly impact its solubility and the dominant species in solution. At low pH, the amino group and ring nitrogens may become protonated, increasing solubility in aqueous media. At high pH, the N1-H proton can be removed, forming an anion. These changes in ionization state will alter the intermolecular interactions, potentially leading to the crystallization of a salt or a different polymorph. If working in aqueous or alcoholic systems, controlling the pH can be a powerful tool to influence crystallization.

Section 4: Standard Operating Protocols

Protocol 4.1: Cooling Crystallization

This protocol describes the most common crystallization method, relying on the principle that solubility decreases as temperature decreases.

  • Determine Solubility: In a small vial, add ~10 mg of your compound and add the chosen solvent dropwise at room temperature until it just dissolves. This gives a rough idea of room temperature solubility.

  • Prepare Saturated Solution: In a larger flask equipped with a stir bar and condenser, add your bulk compound. Add enough solvent to create a slurry.

  • Heat to Dissolution: Heat the mixture with stirring until all the solid material dissolves completely. Add a small amount of extra solvent (5-10% of total volume) to ensure the solution is not oversaturated at the high temperature.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Slow Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. To ensure slow cooling, you can wrap the flask in glass wool or place it in an insulated container. Do not disturb the flask during this period.

  • Induce Further Crystallization: Once the flask has reached room temperature, you can place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize the yield.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 4.2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at all temperatures or when cooling crystallization yields poor results.[]

  • Select Solvent System: Choose a "good" solvent in which your compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolve Compound: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Add Anti-Solvent: Slowly add the anti-solvent dropwise to the stirred solution. You will observe the solution becoming cloudy (turbid) at the point of addition. This indicates the onset of nucleation.

  • Control Nucleation: Continue adding the anti-solvent until the entire solution is faintly turbid.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. Crystals should form over time. If no crystals form, add a few more drops of anti-solvent or lightly scratch the inside of the flask with a glass rod to create nucleation sites.

  • Isolate Crystals: Collect the crystals by vacuum filtration, wash with a solvent mixture rich in the anti-solvent, and dry under vacuum.

References

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Key Considerations for Crystalliz
  • Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes. BMC Biology.
  • What Problems Might Occur If Crystalliz
  • Exploring the Spectrum of Analytical Techniques for Material Characteriz
  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis.
  • What are the different techniques to characterize chemical crystals?.
  • [WEBINAR] How to develop scale-up strategies for challenging crystalliz
  • Crystallizer Fouling & Scaling Guide. Altum Technologies.
  • Chemistry and Modern Techniques of Characteriz
  • What are the strategies for overcoming the crystal formation of drug after complete drying?.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Troubleshooting Crystallization Challenges in Industrial Settings. Zhanghua Dryer.
  • The Role of Purine Metabolism and Uric Acid in Postn
  • The Crystallization of Monosodium Ur
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Purine - Wikipedia. Wikipedia.
  • Taking control of crystal form
  • Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
  • Buy 2-Amino-9-(3-fluoro-4-hydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-9H-purin-6-ol (EVT-10957747). EvitaChem.
  • A Different View of Solvent Effects in Crystalliz
  • EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Suranaree University of Technology.
  • The influence of impurities and solvents on crystallization.
  • 2-Amino-9-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydro-purin-6-one. PubChem.
  • 6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-. PubChem.
  • 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - NIH.
  • 9H-purine, 2-amino-6-methyl-9-beta-d-ribofuranosyl-. NIST WebBook.
  • 9-(2-aminobenzyl)-9H-purin-6-amine.
  • 6-Amino-9H-purin-2-ol. Sigma-Aldrich.
  • PRODUCT INFORM
  • Purines database - synthesis, physical properties. Chemexper.
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI.
  • 60158CV180. UNII Search Service.
  • (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine.

Sources

Optimization

2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol degradation pathways and prevention

Technical Support Center: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) in Targeted Degradation Welcome to the Technical Support Center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , widely known in the field of Target...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) in Targeted Degradation

Welcome to the Technical Support Center for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , widely known in the field of Targeted Protein Degradation (TPD) as the p-fluorobenzyl guanine (FBnG) tag . This compound is the critical degradation-inducing moiety used in Autophagy-Targeting Chimeras (AUTACs) [1]. Unlike PROTACs that hijack the ubiquitin-proteasome system (UPS), the FBnG tag mimics endogenous S-guanylation to recruit the autophagy-lysosome pathway, enabling the degradation of bulky proteins, aggregates, and even entire organelles like fragmented mitochondria (e.g., AUTAC4) [1, 2].

This guide provides authoritative troubleshooting strategies, focusing on the biological degradation pathways induced by the FBnG tag, and the experimental prevention techniques required to validate mechanisms and maintain chemical stability.

Section I: Mechanistic Causality & Pathway Architecture

Q: How exactly does the 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol tag induce targeted degradation? A: The causality of FBnG-mediated degradation relies on molecular mimicry. Endogenous S-guanylation is a post-translational modification that occurs during oxidative stress, tagging proteins or pathogens for clearance. When an AUTAC binds its target, the exposed FBnG tag mimics this S-guanylation state. This specific structural presentation is recognized by cellular machinery, triggering K63-linked polyubiquitination (in strict contrast to the K48-linkages seen in proteasomal degradation). The K63-ubiquitin chain acts as a docking site for autophagy receptors like p62/SQSTM1, which subsequently recruit LC3-II to engulf the target-AUTAC complex into an autophagosome for lysosomal degradation [1].

AUTAC_Pathway Target Target Protein/Organelle Complex Target-AUTAC Complex Target->Complex AUTAC AUTAC Degrader (FBnG Tag) AUTAC->Complex SGuanylation Mimics S-Guanylation Complex->SGuanylation Intracellular recognition K63 K63-Linked Polyubiquitination SGuanylation->K63 E3 Ligase recruitment p62 p62/SQSTM1 Recruitment K63->p62 Autophagy receptor binding LC3 LC3-II / Phagophore p62->LC3 Autophagosome Autophagosome LC3->Autophagosome Engulfment Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Figure 1: Mechanism of action for FBnG-mediated targeted autophagic degradation.

Section II: Experimental Validation & Pathway Prevention

To prove that your target is being degraded via the AUTAC pathway—and not through off-target proteasomal clearance or spontaneous instability—you must employ a "Pathway Prevention" strategy. This involves using specific inhibitors to block the lysosome, thereby rescuing the target protein.

Q: What is the standard protocol for setting up a self-validating AUTAC degradation assay? A: A robust assay must include internal controls to verify both the induction of autophagy and the dependency on the lysosome.

Step-by-Step Methodology: AUTAC Degradation & Prevention Assay

  • Cell Preparation: Seed target cells (e.g., HeLa or Detroit 532 fibroblasts) in 6-well plates at 60-70% confluency.

  • Compound Preparation: Thaw the FBnG-AUTAC DMSO stock at room temperature just before use to prevent chemical degradation. Dilute in culture media to a final concentration of 1–10 µM. (Note: Ensure final DMSO concentration remains ≤0.1%).

  • Pathway Prevention (Inhibitor Pre-treatment): To validate the mechanism, pre-treat the "Prevention Control" wells with 100 nM Bafilomycin A1 or 10 µM Chloroquine for 4 hours prior to AUTAC addition.

  • AUTAC Treatment: Add the AUTAC to the cells. Incubate for 24 to 72 hours. Causality note: Autophagy is a bulk-clearance mechanism and is kinetically slower than UPS degradation. Do not expect 4-hour degradation profiles typical of PROTACs.

  • Media Refresh: If incubating beyond 48 hours, refresh the media containing the AUTAC and inhibitors to prevent metabolic clearance of the compound.

  • Harvest & Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western Blotting.

  • Validation Readouts:

    • Target Protein: Should decrease in AUTAC-treated wells and be rescued in Bafilomycin A1-treated wells.

    • LC3-I/II: Look for an increase in the LC3-II/LC3-I ratio, confirming autophagosome formation.

    • K63-Ubiquitin: Perform an immunoprecipitation (IP) of the target and blot for K63-linkages to confirm FBnG tag activity.

Table 1: Inhibitor Profiling for AUTAC Pathway Validation

InhibitorTarget MechanismPathway BlockedExpected Result on AUTAC EfficacyWorking Concentration
Bafilomycin A1 V-ATPaseAutophagosome-Lysosome fusionPrevents degradation (Rescue) 100 - 200 nM
Chloroquine Lysosomal pHLysosomal enzymatic degradationPrevents degradation (Rescue) 10 - 50 µM
3-Methyladenine PI3K (Class III)Phagophore formationPrevents degradation (Rescue) 5 mM
MG132 20S ProteasomeUbiquitin-Proteasome SystemNo effect (No Rescue) 10 µM

Section III: Troubleshooting & Chemical Prevention

Q: My target isn't degrading. How do I prevent the chemical degradation of the FBnG tag itself? A: The 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol moiety is a purine derivative. It is susceptible to hydrolysis, oxidation, and photodegradation if handled improperly. To prevent the chemical degradation of your AUTAC [3]:

  • Storage: Store lyophilized powders at -20°C (up to 3 years) or -80°C. Once reconstituted in DMSO, store aliquots at -80°C and use within 6 months[2].

  • Freeze-Thaw: Avoid repeated freeze-thaw cycles. Water condensation in DMSO will accelerate the hydrolysis of the linker connecting the FBnG tag to the warhead.

  • Light Protection: The fluorobenzyl group and purine ring can be light-sensitive over prolonged periods. Wrap tubes in foil during long benchtop incubations.

Q: I observe target degradation, but it is not rescued by Bafilomycin A1. What is happening? A: If lysosomal inhibitors fail to prevent degradation, the FBnG tag may be triggering off-target proteasomal degradation, or the warhead itself is destabilizing the protein (a "molecular glue" artifact). To troubleshoot, run the workflow below:

Troubleshooting Start Issue: Target Degradation Not Rescued by BafA1 Step1 1. Verify Proteasomal Dependency (Treat with MG132) Start->Step1 Step2 2. Assess Ubiquitin Linkage (IP Target -> Blot K48 vs K63) Step1->Step2 K48 K48-Ubiquitination Dominant (Indicates UPS Off-target) Step2->K48 K63 K63-Ubiquitination Dominant (Check Lysosomal Inhibitor Potency) Step2->K63 Step3 3. Optimize Concentration (Prevent Hook Effect / Off-target) K48->Step3 Titrate down AUTAC

Figure 2: Logical workflow for troubleshooting off-target degradation pathways.

Q: How do I prevent the "Hook Effect" in AUTAC assays? A: Like all heterobifunctional degraders, AUTACs are subject to the "hook effect" (prozone effect), where excessively high concentrations saturate both the target protein and the autophagy machinery independently, preventing the formation of the necessary ternary complex. Prevention: Always perform a dose-response titration (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 20 µM). If degradation decreases at 20 µM compared to 5 µM, you have hit the hook effect threshold and must lower your working concentration.

References

  • Takahashi, D., Moriyama, J., Nakamura, T., Miki, E., Takahashi, E., Sato, A., ... & Arimoto, H. (2019). AUTACs: Cargo-Specific Degraders Using Selective Autophagy. Molecular Cell, 76(5), 797-810.e10. Available at:[Link]

Troubleshooting

minimizing impurities in 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 2-Amino-9-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges and impurity profiles encountered during the synthesis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known as N9-(4-fluorobenzyl)guanine).

Because direct alkylation of guanine yields intractable mixtures, the industry-standard methodology utilizes 2-amino-6-chloropurine as a soluble, structurally protected synthon. The synthesis is a two-step process: N9-regioselective alkylation followed by hydrolysis of the 6-chloro group.

Synthesis Workflow & Impurity Origins

SynthesisWorkflow SM 2-Amino-6-chloropurine Alk Alkylation Step (4-Fluorobenzyl Bromide + K2CO3) SM->Alk N9 N9-Isomer (Target Intermediate) 2-Amino-6-chloro-9-(4-fluorobenzyl)purine Alk->N9 Thermodynamic Control (DMF, 60°C) N7 N7-Isomer (Major Impurity) 2-Amino-6-chloro-7-(4-fluorobenzyl)purine Alk->N7 Kinetic Control (Low Temp/Weak Base) Hyd Acidic Hydrolysis Step (2M HCl, Reflux) N9->Hyd Target Target API 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Hyd->Target Complete Hydrolysis (3-4 hours) Res Residual 6-Chloro Impurity Hyd->Res Incomplete Hydrolysis (Insufficient Time/Acid)

Reaction workflow for 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol synthesis highlighting impurity origins.

Troubleshooting Guide & FAQs

Q1: Why is my alkylation step yielding a 1:1 mixture of N9 and N7 isomers? Causality: Purines are ambident nucleophiles. The N7 position is sterically more accessible (lacking the hindrance of the 2-amino group), making it the kinetically favored site of attack. However, the N9-alkylated product forms a more thermodynamically stable aromatic system. Running the reaction at room temperature or using a weak base traps the kinetic N7 impurity. Solution: Shift the reaction to thermodynamic control. Suspend the reagents in a polar aprotic solvent (DMF or DMSO), use anhydrous K₂CO₃, and elevate the temperature to 60–80 °C. This provides the activation energy required to equilibrate the reaction toward the thermodynamic N9 product . Alternatively, microwave irradiation (50 °C, 30 mins) has been shown to rapidly drive N9 regioselectivity .

Q2: How can I eliminate residual 2-amino-6-chloro-9-(4-fluorobenzyl)purine in the final step? Causality: The 6-chloro group is severely deactivated by the electron-donating 2-amino group, which pushes electron density into the purine ring via resonance. This makes the nucleophilic aromatic substitution ( SN​Ar ) required to convert the chloro group to a hydroxyl inherently sluggish. Solution: Ensure your acid concentration is sufficient (e.g., 2M HCl) and maintain a rolling reflux (approx. 100 °C) for at least 3–4 hours . This is a self-validating system: monitor by HPLC, and do not initiate the workup until the intermediate peak area is <1%.

Q3: I attempted direct alkylation of free guanine. Why is my impurity profile so complex? Causality: Free guanine is highly insoluble and possesses multiple competing nucleophilic sites (N1, N2, O6, N7, N9). Direct alkylation inevitably leads to O6-alkylation, N7/N9 mixtures, and polyalkylation due to a lack of intrinsic regiocontrol. Solution: Always use 2-amino-6-chloropurine as your starting material. The chlorine atom acts as an in-situ protecting group for the O6 position, preventing O-alkylation, while simultaneously increasing the molecule's lipophilicity and solubility in organic solvents, enabling homogeneous reaction conditions .

Quantitative Data: Base/Solvent Optimization for N9 Regioselectivity

The following table summarizes the causal relationship between reaction conditions and the resulting N9:N7 isomer ratio during the alkylation of 2-amino-6-chloropurine.

BaseSolventTemp (°C)Typical N9:N7 RatioYield (N9)Mechanistic Note
NaHDMF0 to 2540:60< 40%Kinetic control heavily favors the N7 isomer.
DBUMeCN2560:40~ 50%Poor selectivity at room temperature.
K₂CO₃ DMF 60 - 80 85:15 75 - 85% Thermodynamic control drives N9 formation.
K₂CO₃DMSO8090:10> 85%Excellent selectivity; requires rigorous aqueous workup.
K₂CO₃DMF (MW)50> 90:10~ 88%Microwave heating accelerates thermodynamic equilibration.

Experimental Protocol: Step-by-Step Methodology

This protocol is engineered as a self-validating system to ensure maximum N9 regioselectivity and complete conversion to the target API.

Phase 1: Regioselective N9-Alkylation
  • Preparation: Suspend 2-amino-6-chloropurine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry DMF to achieve a 0.2 M concentration.

  • Activation: Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to generate the reactive purine anion.

  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the mixture. Note: Do not exceed 1.1 eq to prevent quaternary polyalkylation.

  • Thermodynamic Equilibration: Heat the reaction mixture to 60 °C and stir for 12–16 hours.

  • Validation: Monitor via HPLC. The reaction is complete when the starting material is <2%.

  • Isolation: Cool the mixture to room temperature, quench slowly with ice-cold water, and filter the resulting precipitate. Recrystallize the crude solid from an ethanol/water mixture to purge the residual N7 isomer, yielding pure 2-amino-6-chloro-9-(4-fluorobenzyl)purine.

Phase 2: Hydrolysis to Target API
  • Hydrolysis: Suspend the purified intermediate from Phase 1 in 2M HCl (10 mL per gram of intermediate).

  • Reflux: Heat the suspension to a rolling reflux (approx. 100 °C) for 3–4 hours. The solid will gradually dissolve as the reaction proceeds, followed by the precipitation of the product.

  • Neutralization (Critical Step): Cool the reaction to room temperature. Carefully adjust the pH to exactly 7.0 using 2M NaOH. Self-Validation Check: Use a calibrated pH meter. Overshooting into basic pH (>9.0) will deprotonate the newly formed 6-hydroxyl group and cause the product to re-dissolve.

  • Purification: Filter the precipitated 2-amino-9-(4-fluorobenzyl)-9H-purin-6-ol, wash thoroughly with cold distilled water to remove inorganic salts, and dry under vacuum at 50 °C to a constant weight.

References

  • [1] Singh, D., Wani, M. J., & Kumar, A. (1999). A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine: First Practical Synthesis of Acyclic N9- and/or N7-Guanine Nucleosides. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [2] Universitat de Barcelona / Tetrahedron (2021). Regioselective alkylation reaction of purines under microwave irradiation. URL:[Link]

Sources

Optimization

Technical Support Center: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol Stability in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-Amino-9-(4-fluorobenzyl)-9H-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, medicinal chemists, and drug development professionals working with 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol .

While Dimethyl Sulfoxide (DMSO) is the universal solvent for small molecule libraries, it is not an inert bystander. The physicochemical properties of DMSO directly interact with the structural vulnerabilities of purine derivatives, leading to silent degradation, tautomeric shifts, and precipitation. This guide synthesizes field-proven insights to help you troubleshoot assay variability and establish self-validating storage protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound lose target affinity after prolonged storage in an automated liquid handler?

A: DMSO Hygroscopicity and Water-Induced Tautomeric Shifts. DMSO is extremely hygroscopic. A 1536-well microplate filled with 100% DMSO exposed to a standard laboratory environment (~40% relative humidity) can absorb over 6% water by volume within a single hour[1].

The Causality: 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol exists in a dynamic tautomeric equilibrium with its keto form (2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one). The dielectric constant and hydrogen-bonding capacity of the solvent strictly dictate this equilibrium[2]. In pure, aprotic DMSO, the enol (6-ol) form is stabilized. However, as DMSO absorbs atmospheric water, the solvent's polarity increases, violently shifting the equilibrium toward the keto (6-one) form. If your biological target selectively binds the enol tautomer, this water-induced shift will manifest as an apparent loss of potency. Furthermore, absorbed water introduces nucleophiles that accelerate the hydrolysis of the purine core over time.

Q2: I store my DMSO stocks at -20°C to prevent degradation, but I am seeing highly variable assay results. Why?

A: Freeze-Thaw-Induced Micro-Precipitation. While cold storage prevents chemical degradation, it introduces severe physical instability if not managed correctly.

The Causality: DMSO has a relatively high freezing point of 18.5 °C[3]. When a stock solution is placed in a -20°C freezer, the DMSO crystallizes. During this phase transition, the purine solute is excluded from the growing pure solvent ice lattice. It is forced into continuously shrinking micro-pockets of unfrozen liquid, drastically increasing its local concentration. Once this concentration exceeds the solubility limit, the compound precipitates[4]. Upon thawing, the bulk solution is below the solubility limit, but the kinetic barrier to redissolve the solid precipitate is high. If you simply thaw the vial and pipette the solution, you leave the micro-precipitate behind, resulting in a functionally dilute stock and inconsistent dosing.

Q3: Are there specific chemical degradation pathways for this purine derivative I should monitor?

A: Oxidation of the 2-Amino Group and Photodegradation. The Causality: The exocyclic 2-amino group on the purine ring is electron-rich and highly susceptible to oxidation, especially in the presence of dissolved oxygen and trace metal impurities[5]. Additionally, benzyl-substituted purines can undergo photochemical degradation when exposed to ambient laboratory UV/light over extended periods[6].

Part 2: Quantitative Data Summaries

To effectively manage your compound libraries, you must understand the kinetics of environmental interference. Below are summarized metrics for DMSO handling.

Table 1: Impact of Environmental Factors on DMSO Stock Integrity
Environmental FactorMechanism of ActionConsequence on 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-olMitigation Strategy
Atmospheric Moisture Hygroscopic absorptionTautomeric shift (6-ol 6-one), accelerated hydrolysisUse anhydrous DMSO, store with desiccants
Freeze-Thaw Cycles Solute exclusion during freezingMicro-precipitation, reduced effective concentrationSingle-use aliquots, sonication post-thaw
Dissolved Oxygen Oxidative stressOxidation of the 2-amino groupArgon purging, tightly sealed vials
Ambient Light Photochemical activationCleavage or oxidation of the fluorobenzyl groupAmber vials, light-restricted storage
Table 2: DMSO Hydration Kinetics vs. Relative Humidity (RH)

(Data extrapolated from HTS library acoustic measurements[1])

Exposure Time% Water Absorbed (at 20% RH)% Water Absorbed (at 40% RH)% Water Absorbed (at 60% RH)
10 Minutes < 0.5%1.2%2.8%
30 Minutes 1.1%3.5%5.9%
60 Minutes 2.4%> 6.0%> 10.0%

Part 3: Experimental Protocols

Self-Validating Protocol for DMSO Stock Preparation and Stability Assessment

To ensure absolute trustworthiness in your biological assays, you must utilize a closed-loop, self-validating system. This protocol guarantees that any observed biological effects are due to the intact compound, not its degradation products.

Materials Required:

  • 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (Purity >98%)

  • Anhydrous DMSO (Water content <0.005%, sealed under inert gas)

  • Argon or Nitrogen gas source

  • LC-MS system with UV-Vis detector

Step-by-Step Methodology:

  • Preparation of Anhydrous Stock (T=0 Baselining):

    • Weigh the purine compound inside a humidity-controlled glove box to prevent initial moisture exposure.

    • Dissolve the compound in anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Validation Check: Immediately extract a 1 μ L aliquot, dilute in mobile phase, and analyze via LC-MS/UV to establish the T=0 baseline purity and peak area[6].

  • Inert Gas Purging and Aliquoting:

    • Gently bubble Argon gas through the stock solution for 2 minutes to displace dissolved oxygen.

    • Dispense the solution into single-use amber glass vials. Fill vials to minimize headspace, further reducing oxidation risk.

  • Storage:

    • Store the aliquots at -20°C or -80°C in a secondary sealed container filled with a desiccant (e.g., Drierite).

  • Thawing and Redissolution (Critical Step):

    • Remove a single-use aliquot and allow it to equilibrate to room temperature (~25°C) in the dark.

    • Vortex the vial vigorously for 30 seconds.

    • Sonicate the vial in a room-temperature water bath for 2 to 5 minutes. Do not skip this step; it provides the kinetic energy required to redissolve the micro-precipitates formed during the freezing process[4].

  • Post-Thaw Validation:

    • Prior to critical in vivo or high-throughput in vitro assays, run a rapid LC-MS check of the thawed aliquot against the T=0 baseline to confirm the concentration is intact and no oxidized/hydrolyzed degradants have formed.

Part 4: Mandatory Visualization

Below is the logical workflow for the self-validating DMSO stock management system, mapped out to prevent the physical and chemical degradation pathways discussed above.

Stability_Workflow A 1. Weigh Compound (Humidity-Controlled) B 2. Dissolve in Anhydrous DMSO (<0.005% Water) A->B C 3. LC-MS T=0 Validation (Establish Baseline) B->C D 4. Argon Purge & Aliquot (Single-Use Amber Vials) C->D E 5. Store at -20°C / -80°C (With Desiccant) D->E F 6. Thaw to Room Temp (Protect from Light) E->F When required G 7. Vortex & Sonicate (Resolve Micro-precipitates) F->G H 8. Proceed to Assay (Or Post-Thaw QC) G->H

Workflow for self-validating DMSO stock preparation and stability management.

References

  • (PDF)
  • Source: ingentaconnect.
  • Source: pnas.
  • Source: wikipedia.
  • Source: benchchem.
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Optimizing AUTAC Screening Assays &amp; Reducing Background Noise

Welcome to the AUTAC (Autophagy-Targeting Chimera) Assay Support Center . As targeted protein degradation expands beyond the ubiquitin-proteasome system, researchers are increasingly utilizing the 2-Amino-9-(4-fluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AUTAC (Autophagy-Targeting Chimera) Assay Support Center . As targeted protein degradation expands beyond the ubiquitin-proteasome system, researchers are increasingly utilizing the 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol moiety—commonly known as the p-fluorobenzylguanine (FBnG) ligand—as a degradation tag[1][2].

While FBnG-based AUTACs are highly effective at clearing pathogenic proteins and dysfunctional organelles (such as fragmented mitochondria) ()[][4], screening assays frequently suffer from high background noise. As a Senior Application Scientist, I have designed this guide to help you understand the mechanistic causality behind this noise and provide field-proven, self-validating protocols to optimize your signal-to-noise ratio (SNR).

Mechanistic Overview: Understanding the FBnG Tag and Assay Noise

To troubleshoot background noise, we must first understand the causality of the degradation mechanism. The FBnG tag is a guanine derivative engineered to mimic endogenous S-guanylation [][5]. In biological systems, S-guanylation is a post-translational modification triggered by oxidative stress, which signals the cell to initiate K63-linked polyubiquitination [][5]. This specific ubiquitin linkage recruits the adapter protein p62/SQSTM1, which subsequently binds to LC3 to engulf the target into an autophagosome for lysosomal degradation ()[][6].

Background noise in these assays typically arises when the FBnG tag artificially hyperactivates this pathway independent of the target warhead, or when basal autophagy fluctuations mask the specific degradation signal.

AUTAC_Mechanism Target Target Protein Complex Target-AUTAC Complex Target->Complex AUTAC AUTAC Degrader (FBnG Tag + Warhead) AUTAC->Complex K63 K63 Polyubiquitination (S-guanylation mimic) Complex->K63 p62 p62/SQSTM1 Recruitment K63->p62 Autophagosome LC3-mediated Engulfment p62->Autophagosome Lysosome Lysosomal Degradation Autophagosome->Lysosome Noise1 Off-target Binding (High Background) Noise1->Complex Noise2 Basal Autophagy Fluctuations Noise2->Autophagosome Noise3 Tag Aggregation (Precipitation) Noise3->K63

Fig 1: AUTAC-mediated degradation pathway and primary sources of assay background noise.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing target degradation in my "Tag-Only" (FBnG) control wells? Causality: The 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol molecule is highly lipophilic. If improperly formulated (e.g., added directly from a 100% DMSO stock into aqueous media), it forms colloidal micro-aggregates[1]. These aggregates non-specifically bind to bystander proteins, artificially triggering K63-linked polyubiquitination and subsequent lysosomal clearance[][5]. Solution: Ensure complete solubility by utilizing a step-wise formulation matrix (e.g., PEG300 and Tween-80) before introduction to the cell culture[1].

Q2: How do I differentiate true AUTAC-mediated degradation from basal autophagic flux? Causality: Because AUTACs hijack the endogenous autophagic machinery[], high basal autophagic flux (often induced by serum starvation or over-confluency) can mask the specific degradation of your target protein. Solution: Every assay must be a self-validating system . You must run a parallel condition utilizing a late-stage autophagy inhibitor, such as Bafilomycin A1 (which blocks autophagosome-lysosome fusion). True AUTAC-mediated degradation is calculated as the delta between the vehicle-treated AUTAC condition and the Bafilomycin-rescued condition.

Q3: Does the incubation time affect the background noise in FBnG-based assays? Causality: Yes. Prolonged continuous exposure (>24 hours) to FBnG-based degraders can saturate p62/SQSTM1 receptors and deplete the available cellular pool of LC3-II[]. This autophagic bottlenecking leads to cellular stress and non-specific protein clearance. Solution: Adopt a "Pulse-Chase" methodology. Expose cells to the compound for 8 hours, wash out the unbound ligand, and allow a 4-6 hour chase period in fresh media.

Quantitative Optimization Metrics

The following table summarizes the quantitative impact of adjusting key assay variables to mitigate FBnG-induced background noise.

Assay VariableSub-optimal ConditionOptimized ConditionAverage SNR ImprovementMechanistic Causality
Compound Formulation 100% DMSO direct to mediaStep-wise dilution (PEG300/Tween-80)[1]3.5x Prevents hydrophobic aggregation of the FBnG tag, eliminating false-positive K63 tagging.
Incubation Strategy 24 - 48 hours continuous8h Pulse + 4h Chase2.8x Avoids lysosomal saturation and prevents the depletion of endogenous p62/SQSTM1 pools.
Cell Culture State Serum-starved (0.1% FBS)Fully supplemented (10% FBS)2.1x Suppresses starvation-induced basal autophagy, lowering the background degradation noise.
Control Matrix Vehicle (DMSO) onlyBafilomycin A1 Rescue + Tag-OnlyN/A (Validation) Ensures observed degradation is strictly dependent on the intact AUTAC and lysosomal fusion.

Troubleshooting & Assay Workflow

Workflow Start Start Assay Optimization Prep 1. Formulate FBnG-AUTAC (PEG300/Tween-80/Saline) Start->Prep Treat 2. Pulse Treatment (0.1 - 5 µM for 8h) Prep->Treat Wash 3. Washout & Chase (Fresh Media for 4h) Treat->Wash Control 4. Run Self-Validating Controls (+Bafilomycin A1 / +Tag Only) Wash->Control Assess Is Background Noise < 15% of Total Signal? Control->Assess Success Proceed to HTS / Profiling Assess->Success Yes Fail Titrate Tag Concentration & Check Cell Viability Assess->Fail No Fail->Prep

Fig 2: Step-by-step troubleshooting workflow for minimizing FBnG-induced background noise.

Protocol: High-Fidelity Pulse-Chase AUTAC Degradation Assay

This protocol is engineered to maximize target degradation while minimizing off-target K63 ubiquitination and basal autophagy noise.

Step 1: Compound Formulation (Critical Step)

Do not add 100% DMSO stocks directly to culture media. The FBnG derivative will precipitate, forming micro-aggregates that falsely trigger phagophores.

  • Prepare a 25 mg/mL stock of your AUTAC in 100% anhydrous DMSO[1].

  • Take 100 µL of the DMSO stock and add it to 400 µL of PEG300. Vortex thoroughly until completely clear[1].

  • Add 50 µL of Tween-80 and mix evenly[1].

  • Slowly add 450 µL of Saline to adjust the final volume to 1 mL. This yields a stable, clear working solution[1].

Step 2: Cell Seeding & Synchronization
  • Seed your target cells (e.g., HeLa or patient-derived fibroblasts) to reach exactly 70% confluency on the day of the assay.

  • Scientist Insight: Maintain cells in complete media (e.g., 10% FBS). Do not serum-starve the cells, as this upregulates basal autophagy and obscures the AUTAC-specific signal.

Step 3: Pulse Treatment & Self-Validating Controls
  • Treat the cells with the formulated AUTAC (titrated between 0.1 µM to 5 µM) for exactly 8 hours .

  • Mandatory Control Matrix: In parallel wells, apply the following treatments:

    • Control A: Vehicle only (PEG300/Tween-80/Saline).

    • Control B: Warhead ligand only (to rule out traditional target inhibition/instability).

    • Control C: FBnG Tag only (to establish the baseline K63-induced noise).

    • Control D: AUTAC + 100 nM Bafilomycin A1 (to prove lysosomal dependence).

Step 4: Washout (The "Chase")
  • After 8 hours, carefully aspirate the media.

  • Wash the cells twice with warm PBS to remove all unbound FBnG ligand.

  • Add fresh, compound-free complete media. Incubate for an additional 4 to 6 hours .

  • Scientist Insight: This chase period allows the already-tagged proteins to be processed by lysosomes without continuously overloading the p62/SQSTM1 receptors with new substrate[].

Step 5: Lysis and Readout
  • Lyse the cells using a standard RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify the target protein via Western Blot, HiBiT, or AlphaLISA. Ensure you normalize the signal against a stable housekeeping protein (e.g., GAPDH or β-actin) and calculate the SNR against your control matrix.

References

  • Takahashi, D., Moriyama, J., Nakamura, T., Miki, E., Takahashi, E., Sato, A., ... & Arimoto, H. (2019). "AUTACs: Cargo-Specific Degraders Using Selective Autophagy." Molecular Cell, 76(5), 797-810.e10. URL:[Link]

  • Arimoto, H., Takahashi, D. (2020). "Heterocyclic compound." U.S. Patent Application US20200163970A1.

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol and other purine analogs

Comparative Analysis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) and Other Purine Analogs in Targeted Degradation The advent of targeted degradation has fundamentally shifted drug development from occupancy-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) and Other Purine Analogs in Targeted Degradation

The advent of targeted degradation has fundamentally shifted drug development from occupancy-driven inhibition to event-driven proteolysis. While Proteolysis-Targeting Chimeras (PROTACs) hijack the ubiquitin-proteasome system, a novel class of degraders—Autophagy-Targeting Chimeras (AUTACs)—leverages the lysosomal pathway to clear not only proteins but also fragmented organelles[1].

At the core of this technology is 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (commonly referred to as p-fluorobenzylguanine or FBnG ). This guide provides a rigorous comparative analysis of FBnG against other purine analogs, detailing the structural causality that dictates their divergent biological mechanisms.

Structural Causality: The N9 vs. O6 Substitution Paradigm

The biological fate of synthetic purine analogs is strictly governed by their substitution patterns. A minor shift in the position of a functional group completely reroutes the molecule's interaction with cellular machinery.

  • N9-Substitution (FBnG): In FBnG, the 4-fluorobenzyl group is attached at the N9 position of the guanine core. This substitution mimics the steric profile of the ribose ring found in endogenous guanosine signaling molecules. By preventing incorporation into nucleic acids, the N9-benzyl group acts as a highly specific beacon for K63-linked polyubiquitination, which is subsequently recognized by the selective autophagy receptor p62/SQSTM1[2][3].

  • O6-Substitution (O6-FBG & O6-BG): In contrast, moving the fluorobenzyl or benzyl group to the O6 position yields O6-(4-fluorobenzyl)guanine (O6-FBG) or O6-benzylguanine (O6-BG). These analogs mimic O6-alkylguanine DNA lesions. They do not trigger autophagy; instead, they act as suicide inhibitors of O6-methylguanine-DNA methyltransferase (MGMT). MGMT irreversibly transfers the O6-benzyl group to its own active site cysteine, inactivating the DNA repair enzyme and sensitizing tumor cells to alkylating chemotherapies[4][5].

Overcoming Endogenous Limitations: FBnG vs. 8-nitro-cGMP

The AUTAC platform was inspired by the endogenous cellular response to Group A Streptococcus infection, where the pathogen surface undergoes S-guanylation via the endogenous purine analog 8-nitro-cGMP , triggering autophagic clearance[1].

However, utilizing 8-nitro-cGMP or its derivatives as a therapeutic degradation tag is fundamentally flawed due to the presence of the cyclic phosphate moiety. The cyclic phosphate acts as a potent agonist for Protein Kinase G (PKG), leading to pleiotropic, off-target signaling cascades[2]. FBnG was rationally engineered to strip away the cyclic phosphate while retaining the guanine core necessary for K63-ubiquitination. This structural optimization isolates the autophagic degradation capability from unwanted kinase activation[3].

Quantitative and Functional Comparison

The following table synthesizes the functional divergence of these purine analogs based on their structural properties.

Purine AnalogChemical SubstitutionPrimary MechanismUbiquitin LinkageCargo ScopeKey Limitation / Off-Target Effect
FBnG N9-(4-fluorobenzyl)Autophagy-Targeting (AUTAC)K63-linkedProteins, Fragmented MitochondriaSlower degradation kinetics (24h+) compared to PROTACs
8-nitro-cGMP N9-ribosyl (cyclic phosphate)Endogenous S-guanylationK63-linkedIntracellular Pathogens, ProteinsHigh PKG activation (Pleiotropic signaling)
O6-FBG O6-(4-fluorobenzyl)MGMT InhibitionNone (Covalent Transfer)DNA Repair Enzyme (MGMT)Systemic myelosuppression in vivo
O6-BG O6-benzylMGMT InhibitionNone (Covalent Transfer)DNA Repair Enzyme (MGMT)Systemic myelosuppression in vivo

Self-Validating Experimental Protocol: Profiling FBnG-Mediated Autophagic Flux

To robustly differentiate the FBnG-driven AUTAC mechanism from standard proteasomal degradation, researchers must employ a self-validating workflow utilizing orthogonal inhibitors and linkage-specific immunoprecipitation.

Objective: Validate that an FBnG-conjugated ligand degrades its target strictly via K63-linked autophagic flux.

Step 1: Target Engagement & Degradation Induction

  • Action: Seed HeLa cells at 2×105 cells/well. Treat with 10 µM of the FBnG-AUTAC compound for 24 hours.

  • Causality: Unlike PROTACs, which can degrade targets within 4-6 hours via the proteasome, autophagic flux (vesicle nucleation, elongation, and lysosomal fusion) operates on a slower kinetic scale. A 24-hour incubation is required to observe maximal degradation[6].

Step 2: Pathway Deconvolution via Orthogonal Inhibitors

  • Action: Co-treat parallel cell cohorts with either 100 nM Bafilomycin A1 (a V-ATPase inhibitor that blocks autophagosome-lysosome fusion) or 10 µM MG132 (a 26S proteasome inhibitor).

  • Causality: This step creates a self-validating logic gate. If the FBnG tag strictly utilizes autophagy, Bafilomycin A1 will rescue the target protein levels, whereas MG132 will have no effect[3][6].

Step 3: Deubiquitinase Inhibition & Lysis

  • Action: Lyse cells in RIPA buffer supplemented with 50 mM N-ethylmaleimide (NEM) and protease inhibitors.

  • Causality: NEM covalently modifies and irreversibly inhibits endogenous deubiquitinases (DUBs). Without NEM, the transient K63-polyubiquitin chains induced by FBnG would be rapidly cleaved during lysis, resulting in false-negative ubiquitination signals.

Step 4: Linkage-Specific Western Blotting

  • Action: Immunoprecipitate the target protein. Run the eluate on an SDS-PAGE gel and probe with anti-K63 and anti-K48 specific ubiquitin antibodies.

  • Causality: PROTACs rely on K48-linkages for proteasomal targeting. FBnG mimics S-guanylation to exclusively recruit K63-linkage machinery[1]. A positive K63 signal coupled with a negative K48 signal definitively validates the specific AUTAC mechanism.

Pathway Visualization

The following diagram illustrates the divergent signaling and mechanistic pathways dictated by the structural differences between FBnG, O6-FBG, and 8-nitro-cGMP.

PurineAnalogs FBnG FBnG (N9-substituted) Autophagy Tag K63 K63-Polyubiquitination FBnG->K63 Mimics S-guanylation O6FBG O6-FBG (O6-substituted) MGMT Inhibitor MGMT MGMT Active Site Alkylation O6FBG->MGMT Covalent Transfer cGMP 8-nitro-cGMP Endogenous Signal cGMP->K63 Stress Response PKG Protein Kinase G Activation cGMP->PKG Cyclic Phosphate Autophagy Lysosomal Degradation (Proteins & Organelles) K63->Autophagy Sensitization Chemosensitization (DNA Repair Blockade) MGMT->Sensitization Toxicity Off-Target Effects (Pleiotropic Signaling) PKG->Toxicity

Signaling divergence of purine analogs: FBnG drives autophagy, while O6-FBG inhibits DNA repair.

Sources

Comparative

benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol against standard inhibitors

Title: Benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) Against Standard Occupancy-Based Inhibitors: A Guide to Autophagy-Targeting Chimeras (AUTACs) Introduction In the landscape of targeted therapeutics, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) Against Standard Occupancy-Based Inhibitors: A Guide to Autophagy-Targeting Chimeras (AUTACs)

Introduction In the landscape of targeted therapeutics, the limitations of standard occupancy-driven inhibitors—such as the need for high systemic concentrations and vulnerability to target mutations—have necessitated new modalities. Enter 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol , commonly known as p-fluorobenzylguanine (FBnG) . Rather than acting as a traditional inhibitor, FBnG serves as a revolutionary degradation tag. When conjugated to a target-binding ligand via a linker, it forms an Autophagy-Targeting Chimera (AUTAC) [1].

This guide provides an objective, data-driven benchmarking of FBnG-equipped degraders against their parent standard inhibitors, detailing the mechanistic shift from transient inhibition to event-driven autophagic degradation[2].

Mechanistic Divergence: Inhibition vs. FBnG-Mediated Degradation

Standard inhibitors function by occupying the active site of a protein of interest (POI), requiring continuous high-affinity binding to maintain efficacy. In contrast, FBnG mimics endogenous S-guanylation, a post-translational modification that naturally flags intracellular pathogens and damaged organelles for autophagic clearance.

By replacing the cyclic phosphate moiety of earlier cGMP-based tags with the FBnG structure, researchers successfully eliminated off-target Protein Kinase G (PKG) activation while retaining robust autophagic recruitment[4]. Once the FBnG-AUTAC binds the POI, it induces K63-linked polyubiquitination. This specific ubiquitin topology is recognized by the autophagy receptor p62/SQSTM1, which tethers the complex to LC3 on the expanding phagophore, culminating in lysosomal degradation [3].

MOA cluster_0 Standard Inhibitor (Occupancy-Driven) cluster_1 FBnG-AUTAC (Event-Driven Degradation) Target1 Target Protein Complex1 Inhibited Complex (Transient/Reversible) Target1->Complex1 Inhibitor Standard Inhibitor Inhibitor->Complex1 Target2 Target Protein Ternary Target-AUTAC Complex Target2->Ternary FBnG FBnG Tag + Ligand (2-Amino-9-(4-fluorobenzyl)-...) FBnG->Ternary Ubiquitination K63 Polyubiquitination Ternary->Ubiquitination S-guanylation mimic Lysosome Lysosomal Degradation Ubiquitination->Lysosome LC3/p62 Recruitment

Caption: Mechanistic comparison between standard occupancy-driven inhibition and FBnG-mediated targeted autophagic degradation.

Quantitative Benchmarking: FBnG-AUTACs vs. Standard Inhibitors

To objectively evaluate the performance of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol as a degradation tag, we benchmark FBnG-derived AUTACs against the standard inhibitors from which their targeting ligands are derived.

Table 1: Performance Comparison of FBnG-AUTACs vs. Parent Inhibitors

Target ProteinStandard InhibitorFBnG-Conjugate (AUTAC)MechanismEfficacy MetricClearance Pathway
MetAP2 FumagillinAUTAC1Covalent Inhibition vs. DegradationIC50 ~2 nM (Fumagillin) DC50 ~1-10 μM (AUTAC1)Autophagy-Lysosome
FKBP12 SLFAUTAC2Non-covalent Inhibition vs. DegradationIC50 ~2.6 μM (SLF) DC50 ~1 μM (AUTAC2)Autophagy-Lysosome
GPX4 ML162GPX4-AUTACCovalent Inhibition vs. DegradationIC50 ~25 nM (ML162) DC50 ~0.5 μM (GPX4-AUTAC)Autophagy-Lysosome
Mitochondria TSPO LigandAUTAC4Occupancy vs. MitophagyN/A (Ligand) Promotes MitophagySelective Mitophagy

Data Insights: While standard inhibitors often exhibit lower nanomolar IC50 values for inhibition, FBnG-AUTACs achieve sustained degradation (DC50) at low micromolar concentrations. The true advantage of the FBnG tag lies in its event-driven nature: a single molecule can iteratively degrade multiple copies of the target protein, overcoming the compensatory protein upregulation often triggered by standard inhibitors [2].

Experimental Protocols: Validating FBnG-Mediated Degradation

As a self-validating system, any protocol assessing an FBnG-conjugated molecule must definitively prove that the reduction in target protein is mediated by the lysosome (autophagy) and not the proteasome (UPS) [3].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HeLa or target-specific cells at 2×105 cells/well in 6-well plates. Treat cells with the FBnG-AUTAC (e.g., 1–10 μM), the standard inhibitor (equimolar concentration, as a negative control for degradation), and a DMSO vehicle control for 24 hours.

  • Pathway Interrogation (The Causality Check): To confirm the mechanism of action, pre-treat parallel wells with either Bafilomycin A1 (100 nM, a lysosomal V-ATPase inhibitor) or MG132 (10 μM, a proteasome inhibitor) for 2 hours prior to AUTAC addition.

    • Causality: If the FBnG tag is functioning correctly, Bafilomycin A1 will rescue the target protein from degradation by blocking autophagosome-lysosome fusion. Conversely, MG132 will have no effect. This self-validates the autophagic mechanism and differentiates AUTACs from PROTACs.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Ensure all steps are performed on ice to prevent endogenous degradation.

  • Western Blotting & Biomarker Tracking: Resolve proteins via SDS-PAGE. Probe for:

    • The Target Protein (POI).

    • LC3-I and LC3-II: To confirm general autophagic flux.

    • K63-linked Ubiquitin: To validate the specific S-guanylation mimicry induced by the FBnG tag.

  • Quantification: Normalize POI band intensity against a loading control (e.g., β-actin) using densitometry software. Calculate the DC50 based on dose-response curves.

Protocol Step1 1. Co-Incubation (Cells + FBnG-AUTAC) Step2 2. Pathway Blockade (Bafilomycin A1 vs MG132) Step1->Step2 Step3 3. Protein Extraction & Lysis Step2->Step3 Step4 4. Western Blot (Target, LC3, K63-Ub) Step3->Step4

Caption: Self-validating experimental workflow for confirming FBnG-mediated autophagic degradation.

Conclusion

Benchmarking 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) against standard inhibitors reveals a fundamental shift in pharmacological strategy. By acting as an autophagy-recruiting tag rather than a direct inhibitor, FBnG enables the targeted clearance of intractable proteins and entire organelles. While standard inhibitors may boast higher raw binding affinities, FBnG-AUTACs provide sustained, event-driven clearance, representing a critical expansion of the targeted protein degradation (TPD) toolbox.

References

  • Major Advances in Emerging Degrader Technologies. Frontiers in Chemistry.
  • Targeted Degradation Technologies Utilizing Autophagy. NIH PMC.
  • Manipulating autophagic degradation in human diseases: from mechanisms to interventions. Oxford Academic.
  • Harmony of Protein Tags and Chimeric Molecules Empowers Targeted Protein Ubiquitin
Validation

A Senior Application Scientist's Guide to Cross-Validation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (Purin-Fluorobenzyl) Protein Binding Assays

In the landscape of contemporary drug discovery, the rigorous and multifaceted validation of a compound's interaction with its protein target is paramount. This guide provides an in-depth, technical framework for the cro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the rigorous and multifaceted validation of a compound's interaction with its protein target is paramount. This guide provides an in-depth, technical framework for the cross-validation of protein binding assays for the novel compound 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, which we will refer to as Purin-Fluorobenzyl . This purine analog has been identified as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation and a high-value target in oncology.[1]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry. We will explore two distinct, yet complementary, biophysical assays for characterizing the binding of Purin-Fluorobenzyl to CDK9: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) .

The Central Role of CDK9 in Transcriptional Regulation

Cyclin-Dependent Kinase 9 (CDK9) is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb).[1] In concert with its regulatory partner, Cyclin T1, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), releasing it from a paused state and enabling transcriptional elongation.[1] Many cancers exhibit a dependency on the continuous high-level transcription of oncoproteins with short half-lives, such as MYC and MCL-1, a phenomenon termed "transcriptional addiction."[1] By inhibiting CDK9, we can effectively suppress the expression of these key survival proteins, making CDK9 an attractive therapeutic target.

Below is a diagram illustrating the core function of CDK9 in transcriptional regulation and the point of inhibition for compounds like Purin-Fluorobenzyl.

Assay_Development Independent Assay Development (FP and SPR) Data_Generation Data Generation for a Panel of Compounds (Purin-Fluorobenzyl and Reference Inhibitors) Assay_Development->Data_Generation Data_Comparison Direct Data Comparison (IC50 from FP vs. KD from SPR) Data_Generation->Data_Comparison Statistical_Analysis Statistical Analysis of Correlation and Bias Data_Comparison->Statistical_Analysis Conclusion Conclusion on Assay Concordance Statistical_Analysis->Conclusion Start Cross-Validation Data (IC50 from FP, KD from SPR) Correlation Strong Correlation and No Significant Bias? Start->Correlation Proceed Proceed with Compound for Further Studies Correlation->Proceed Yes Investigate Investigate Discrepancies Correlation->Investigate No Re-evaluate Re-evaluate Assays and/or Compound Investigate->Re-evaluate

Caption: A decision-making framework based on the outcomes of the cross-validation between FP and SPR assays.

References

  • Ann Ist Super Sanità. (2005). Biomolecular interactions by Surface Plasmon Resonance technology. Ann Ist Super Sanità, 41(4), 437-441. [Link]

  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)? [Link]

  • Creative Diagnostics. (n.d.). Biomolecular Interaction Analysis, Biacore. [Link]

  • ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis. [Link]

  • ResearchGate. (n.d.). Schematic model of cellular pathways involving cdk9. [Link]

  • Fjording, M. S., Goodman, J., & Briscoe, C. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 17(1), 1-5. [Link]

  • ResearchGate. (n.d.). CDK9 is a central hub for proper signaling of each step in the transcription cycle. [Link]

  • Bioanalysis Zone. (2025, February 17). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Nijem, I. K., et al. (2025, October 28). Objective criteria for statistical assessments of cross validation of bioanalytical methods. Bioanalysis. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert opinion on drug discovery, 6(2), 17–32. [Link]

  • Sadler, A. S., et al. (2026, March 21). Improving validation methods for molecular diagnostics: application of Bland-Altman, Deming and simple linear regression analyses. Journal of Clinical Pathology. [Link]

  • European Medicines Agency. (2022, May 24). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Verhaeghe, T. (n.d.). Cross Validations. EBF. [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Garriga, J., & Graña, X. (2004). Selective control of gene expression by CDK9 in human cells. Gene, 337, 15-23. [Link]

  • Ma'ayan Lab. (n.d.). CDK9 Gene. ARCHS4. [Link]

  • Chen, Y., et al. (2005). Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. Blood, 106(7), 2513–2519. [Link]

  • ResearchGate. (2026, January 29). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature chemical biology, 14(2), 163–170. [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • ResearchGate. (n.d.). IC50 values of flavopiridol in four CCA cell lines. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • Wu, Y., et al. (2018). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. Journal of Biological Chemistry, 293(26), 10129–10137. [Link]

  • ResearchGate. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Duke University. (2022, July 27). Guide to Running an SPR Experiment. [Link]

  • SciSpace. (n.d.). A beginner's guide to surface plasmon resonance. [Link]

  • GE Healthcare. (n.d.). Surface Plasmon Resonance. Biacore. [Link]

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Comparative

Reproducibility of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) in Preclinical Models: A Comparative Guide to Targeted Autophagy Degraders

Targeted Protein Degradation (TPD) has revolutionized drug discovery, but traditional Proteolysis-Targeting Chimeras (PROTACs) are fundamentally constrained by the narrow pore of the proteasome, limiting their use to sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Protein Degradation (TPD) has revolutionized drug discovery, but traditional Proteolysis-Targeting Chimeras (PROTACs) are fundamentally constrained by the narrow pore of the proteasome, limiting their use to soluble, intracellular proteins. To degrade bulky aggregates and entire organelles, researchers have hijacked the autophagy-lysosome pathway using Autophagy-Targeting Chimeras (AUTACs).

At the core of second-generation AUTACs is the degradation tag 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known by its keto tautomer, 2-amino-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one, or FBnG ). This guide objectively evaluates the reproducibility, mechanistic causality, and preclinical performance of FBnG-based degraders against alternative TPD platforms.

Mechanistic Grounding: Why FBnG Outperforms First-Generation Tags

The AUTAC platform relies on mimicking S-guanylation, a post-translational modification that flags intracellular pathogens for autophagic clearance[1]. First-generation AUTACs utilized a cGMP-based degradation tag. While effective, the cyclic phosphate moiety caused severe off-target activation of Protein Kinase G (PKG), introducing unacceptable biological noise in preclinical models[2].

FBnG was rationally designed to eliminate this liability. By replacing the phosphorylated ribose structure with a p-fluorobenzyl group, FBnG retains the ability to induce K63-linked polyubiquitination on the target without triggering PKG[1].

Causality of Linkage: Unlike K48-linked polyubiquitination (which directs proteins to the proteasome), K63-linked chains act as specific docking sites for the autophagy receptor p62/SQSTM1. p62 subsequently binds to LC3 on the expanding phagophore, tethering the target for lysosomal engulfment[3].

G cluster_autac FBnG-AUTAC Pathway cluster_protac PROTAC Pathway A1 Target (Protein/Organelle) A2 FBnG-AUTAC Binding A1->A2 A3 K63 Polyubiquitination A2->A3 A4 p62/LC3 Recruitment A3->A4 A5 Lysosomal Degradation A4->A5 P1 Target Protein P2 PROTAC Binding P1->P2 P3 K48 Polyubiquitination P2->P3 P4 Proteasome Recruitment P3->P4 P5 Proteasomal Degradation P4->P5

Comparative degradation pathways: FBnG-AUTAC (K63/Lysosome) vs. PROTAC (K48/Proteasome).

Comparative Performance Analysis

When evaluating FBnG-AUTACs for preclinical development, it is critical to benchmark them against PROTACs, Autophagosome-Tethering Compounds (ATTECs), and first-generation AUTACs. The data below synthesizes current preclinical reproducibility metrics[4],[5],[3].

PlatformDegradation Tag / LigandUbiquitin LinkageTypical Working ConcentrationTarget ScopeKey Preclinical Limitation
FBnG-AUTAC 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-olK6310 – 100 µMProteins, Aggregates, MitochondriaRequires high micromolar concentrations for efficacy.
PROTAC E3 Ligase Ligand (e.g., VHL, CRBN)K480.001 – 0.1 µMSoluble Intracellular ProteinsCannot degrade organelles; limited by proteasome pore.
1st-Gen AUTAC cGMP derivativeK6310 – 50 µMProteins, MitochondriaHigh off-target PKG activation.
ATTEC LC3-binding compoundNone (Direct tethering)1 – 10 µMProteins, Lipids, OrganellesLimited structural modularity and rational design rules.
Preclinical Reproducibility Highlights
  • Mitochondrial Clearance (AUTAC4): AUTAC4 links FBnG to a phenylindole moiety (or TSPO ligand). In HeLa cells and patient-derived fibroblasts, AUTAC4 reproducibly induces K63-polyubiquitination of the outer mitochondrial membrane, leading to the clearance of fragmented mitochondria and restoration of mitochondrial network integrity[6].

  • Protein Aggregate Clearance (TauAutac-3): In 6xTg Alzheimer's disease mouse models, FBnG-based Tau degraders (TA-3) successfully degraded Tau oligomers, reversed Tau-mediated lysosomal stress, and improved memory deficits. This demonstrates the in vivo reproducibility and blood-brain barrier compatibility of specific FBnG conjugates[7].

Self-Validating Experimental Protocols

To ensure reproducibility when working with FBnG-based degraders, researchers must implement self-validating experimental systems. Because FBnG requires higher concentrations (often >10 µM) and relies on the complex autophagy machinery, distinguishing true targeted degradation from compound toxicity or non-specific aggregation is paramount.

Protocol A: Formulation and Delivery

Causality: FBnG conjugates are highly hydrophobic. Improper formulation leads to compound precipitation, mimicking false-negative degradation results due to poor cellular uptake.

  • Stock Preparation: Dissolve the FBnG-AUTAC (e.g., AUTAC1, AUTAC4) in 100% molecular-grade DMSO to a concentration of 25.0 mg/mL. Store aliquots at -80°C to prevent degradation[6].

  • In Vitro Working Solution: Dilute the DMSO stock into pre-warmed culture media. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cellular stress, which can artificially trigger bulk autophagy.

  • In Vivo Formulation: For animal models, formulate using a co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This prevents precipitation upon injection and ensures reproducible pharmacokinetics.

Protocol B: Mechanistic Validation of Autophagic Degradation

Causality: To prove that target loss is driven by FBnG-induced selective autophagy (and not proteasomal degradation or suppressed translation), the system must be challenged with orthogonal inhibitors.

  • Cell Treatment: Seed target cells (e.g., HeLa) in 6-well plates. Treat with the FBnG-AUTAC (10 µM, 25 µM, 50 µM) for 24–48 hours.

  • Inhibitor Controls (The Self-Validating Step):

    • Cohort 1 (Vehicle): Confirms baseline degradation.

    • Cohort 2 (+ Bafilomycin A1, 100 nM): BafA1 inhibits the V-ATPase, preventing lysosomal acidification and autophagosome-lysosome fusion. Expected Result: Target degradation is rescued, and LC3-II accumulates, proving lysosomal dependence[7].

    • Cohort 3 (+ MG132, 10 µM): MG132 inhibits the proteasome. Expected Result: Target degradation continues unabated, proving the mechanism is independent of the UPS.

  • K63-Specific Immunoprecipitation: Lyse cells under denaturing conditions (1% SDS) to disrupt protein-protein interactions. Perform immunoprecipitation against the target protein, followed by immunoblotting with a K63-linkage-specific polyubiquitin antibody. Expected Result: A time-dependent increase in K63-ubiquitination smear prior to target degradation[1].

Workflow W1 1. Cell Culture & Treatment (HeLa/Fibroblasts + FBnG-AUTAC) W2 2. Autophagy Inhibition Control (+ Bafilomycin A1) W1->W2 W3 3. Target Ubiquitination Assay (K63-linkage specific IP) W1->W3 W4 4. Degradation Readout (Western Blot: Target, LC3-II, p62) W2->W4 W3->W4 W5 5. Reproducibility Validation (Statistical Analysis across replicates) W4->W5

Standardized workflow for validating FBnG-AUTAC reproducibility in preclinical models.

Conclusion and Future Directions

The substitution of cGMP with 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) marks a critical maturation point for AUTAC technology. By cleanly hijacking K63-linked polyubiquitination without triggering PKG-mediated off-target effects, FBnG provides a reproducible, modular tag for degrading historically "undruggable" targets, including protein oligomers and damaged mitochondria. While the requirement for micromolar concentrations remains a hurdle compared to PROTACs, ongoing medicinal chemistry efforts optimizing linker lengths and FBnG binding affinities are actively closing this potency gap.

Sources

Validation

Validation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) as an Autophagy-Targeting Biomarker Probe: A Comparative Guide

Introduction The advent of Targeted Protein Degradation (TPD) has fundamentally transformed drug discovery. While Proteolysis Targeting Chimeras (PROTACs) successfully hijack the ubiquitin-proteasome system (UPS) to degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The advent of Targeted Protein Degradation (TPD) has fundamentally transformed drug discovery. While Proteolysis Targeting Chimeras (PROTACs) successfully hijack the ubiquitin-proteasome system (UPS) to degrade soluble intracellular proteins, they are inherently limited by the narrow pore size of the proteasome. To address the clearance of large protein aggregates, invading pathogens, and dysfunctional organelles, Autophagy-Targeting Chimeras (AUTACs) have emerged as a powerful alternative[1].

At the core of the AUTAC platform is the degradation tag 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (also known as p-fluorobenzyl guanine, or FBnG )[2]. As a Senior Application Scientist, I have designed this guide to objectively compare FBnG-based probes against other TPD modalities, detailing the mechanistic causality behind the probe, providing self-validating experimental protocols, and benchmarking its quantitative performance.

Mechanistic Overview of the FBnG Probe

The FBnG probe functions by mimicking endogenous S-guanylation , a post-translational modification that serves as a highly specific autophagic clearance signal[1][2].

When an FBnG-conjugated probe binds to a target protein or organelle, the exposed guanine derivative triggers K63-linked polyubiquitination [1][]. This is a critical divergence from PROTACs: unlike K48-linked chains that direct proteins to the proteasome, K63-linked chains are specifically recognized by the autophagy cargo receptor p62/SQSTM1 [1]. The p62 receptor subsequently bridges the ubiquitinated cargo to LC3 on the expanding phagophore, culminating in autophagosome engulfment and lysosomal degradation[1][4].

FBnG_Pathway Ligand Target Ligand Target Target Protein Ligand->Target Binds FBnG FBnG Tag FBnG->Ligand Conjugated K63 K63-Linked Ub Target->K63 Induces Ubiquitination p62 p62/SQSTM1 K63->p62 Recognized by Lysosome Lysosome p62->Lysosome Autophagy Fusion

Fig 1. Mechanistic pathway of FBnG-induced targeted autophagic degradation.

Comparative Analysis: FBnG (AUTACs) vs. PROTACs vs. ATTECs

To validate FBnG as a superior probe for specific applications, we must objectively compare it against PROTACs and Autophagosome Tethering Compounds (ATTECs)[1][4][5].

FeatureFBnG Probes (AUTACs)PROTACsATTECs
Degradation Pathway Autophagy-LysosomeUbiquitin-ProteasomeAutophagy-Lysosome
Degradation Tag p-fluorobenzyl guanine (FBnG)E3 Ligase Ligand (e.g., VHL, CRBN)LC3-binding moiety
Ubiquitin Linkage K63-linkedK48-linkedUbiquitin-independent
Target Scope Proteins, Aggregates, Organelles (Mitochondria)Soluble Intracellular ProteinsProteins, Lipid Droplets
Key Advantage Clears bulky targets and dysfunctional organellesHigh catalytic efficiency for soluble proteinsDirect LC3 tethering bypasses ubiquitination

Experimental Protocols for FBnG Probe Validation

To establish trustworthiness in your assay, any laboratory validating an FBnG-based probe (e.g., AUTAC4 for mitochondria or AUTAC1 for MetAP2) must employ a self-validating experimental system. The following protocols detail the causal steps required to prove FBnG-mediated autophagic flux.

Protocol 1: Validation of FBnG-Induced K63-Linked Polyubiquitination

Causality: To prove that target clearance is mediated by the FBnG tag rather than off-target toxicity or proteasomal hijacking, one must isolate the target and verify the specific ubiquitin linkage. K63 linkages confirm autophagic routing, whereas K48 linkages would imply proteasomal degradation[].

  • Cell Treatment: Treat HeLa cells with the FBnG probe (e.g., 10 µM AUTAC4) or a vehicle control for 8–12 hours[6].

    • Critical Step: Include a parallel cohort pre-treated with Bafilomycin A1 (100 nM) . Why? Bafilomycin A1 inhibits the vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion. This causes K63-ubiquitinated intermediates to accumulate, allowing us to capture the transient ubiquitinated state before it is degraded.

  • Lysis and Immunoprecipitation (IP): Lyse cells in RIPA buffer supplemented with PR-619 .

    • Why? PR-619 is a broad-spectrum deubiquitinase (DUB) inhibitor. Without it, endogenous DUBs would rapidly cleave the K63-linked chains during cell lysis, yielding false negatives. Immunoprecipitate the target protein using a target-specific antibody coupled to Protein A/G magnetic beads.

  • Western Blotting: Resolve the IP eluate via SDS-PAGE. Probe the membrane with linkage-specific anti-K63 ubiquitin antibodies and anti-K48 ubiquitin antibodies.

    • Validation Checkpoint: A functional FBnG probe will show a robust, high-molecular-weight smear exclusively in the K63 blot, with no enrichment in the K48 blot[].

Protocol 2: Autophagic Flux and Organelle Clearance Assay

Causality: Measuring steady-state protein levels via Western blot is insufficient, as reduced levels could stem from transcriptional repression. Autophagic flux must be confirmed using a dual-color reporter (e.g., mRFP-EGFP-LC3) to prove the cargo physically enters the acidic lysosome[7].

  • Transfection: Transfect the target cells with the mRFP-EGFP-LC3 reporter plasmid 24 hours prior to probe treatment[7].

    • Why use mRFP-EGFP-LC3? EGFP fluorescence is highly sensitive to acidic pH and is quenched inside the lysosome, whereas mRFP is stable. This differential stability allows researchers to distinguish between early autophagosomes (yellow puncta: EGFP+ / mRFP+) and mature autolysosomes (red puncta: EGFP- / mRFP+).

  • Probe Incubation: Administer the FBnG probe (1–10 µM). For mitochondrial validation (AUTAC4), co-administer a mild mitochondrial stressor (e.g., 10 µM CCCP) to prime mitochondria[6].

  • Confocal Microscopy & Quantification: Image cells at 24, 48, and 72 hours. Calculate the ratio of autophagosomes to autolysosomes.

    • Validation Checkpoint: Functional FBnG probes will significantly increase the number of red puncta, proving that the probe successfully drives the cargo all the way through the autophagic flux rather than stalling at the autophagosome stage[7].

Quantitative Performance Data

The efficacy of FBnG as a degradation tag has been rigorously quantified across multiple challenging targets. Table 2 summarizes the performance of FBnG-conjugated probes compared to baseline methods.

ProbeTargetConcentrationClearance EfficacyRescue Phenotype
AUTAC1 (FBnG-Fumagillol)MetAP210 µM (24h)~80% reduction of endogenous protein[1]N/A
AUTAC2 (FBnG-SLF)FKBP1210 µM (24h)~80% reduction of endogenous protein[1][4]N/A
AUTAC4 (FBnG-Mito)Dysfunctional Mitochondria10 µM (72h)Significant mitophagy induction[6]Restores ATP production & mitochondrial membrane potential[6]
Tau-Autac (TA-3)Phospho-Tau Aggregates1-5 µM (48h)Complete normalization of lysosomal efficiency[7]Ameliorates Tau-mediated lysosomal stress in Alzheimer's models[7]

Conclusion

The validation of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol (FBnG) as a biomarker probe represents a paradigm shift in targeted degradation. By effectively mimicking endogenous S-guanylation, FBnG selectively routes challenging substrates—ranging from bulky protein aggregates to entire organelles—toward the autophagy-lysosome pathway via K63-linked polyubiquitination. For drug development professionals, substituting traditional E3 ligase ligands with FBnG expands the druggable landscape far beyond the structural limitations of the proteasome.

References

  • Targeted autophagic clearance of Tau protects against Alzheimer's disease through amelioration of Tau-mediated lysosomal stress. ResearchGate.7

  • AUTAC4 | Active Degraders. Tocris Bioscience.Link

  • Emerging degrader technologies engaging lysosomal pathways. RSC Publishing.4

  • Targeted Degradation Technologies Utilizing Autophagy. PMC - NIH.1

  • Emerging Concepts of Targeted Protein Degrader Technologies via Lysosomal Pathways. MDPI.5

  • AUTAC4 is a Mitochondria-Targeting Autophagy-Targeting Chimera (AUTAC). MedChemExpress.6

  • Autophagy-targeting chimera (AUTAC). BOC Sciences.

  • Second-Generation AUTACs for Targeted Autophagic Degradation. ACS Publications.2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper waste disposal. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, a fluorinated purine analog. The procedures outlined here are synthesized from established safety protocols for similar chemical classes and are designed to meet high standards of laboratory safety and regulatory compliance.

The core principle of this guide is to treat 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol as a potentially hazardous substance, a prudent approach in the absence of comprehensive toxicological data for this specific compound. This protocol is grounded in the principles of minimizing exposure, preventing environmental contamination, and adhering to all applicable regulations.

Hazard Assessment and Chemical Profile

  • Purine Analogs: Many purine analogs are biologically active and can have mutagenic, carcinogenic, or teratogenic effects.

  • Fluorinated Organic Compounds: The presence of a fluorine atom can significantly alter the chemical and toxicological properties of a molecule. Thermal decomposition of fluorinated compounds can produce hazardous byproducts such as hydrogen fluoride (HF).[1]

  • Aromatic Amines: Some aromatic amines are known to be hazardous.

Given these structural features, it is essential to handle 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol with care, assuming it may be harmful if inhaled, ingested, or comes into contact with skin.[2]

Table 1: Assumed Hazard Profile and Recommended Precautions

Hazard CategoryAssumed RiskRecommended Precautions
Acute Toxicity Potential for harm if ingested, inhaled, or in contact with skin.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection.[3][4]
Chronic Toxicity Unknown, but purine analogs can have long-term health effects.Minimize exposure through engineering controls like fume hoods.
Environmental Potential for harm to aquatic life.[5]Do not allow the product to enter drains or waterways.[2][4][6]
Reactivity Stable under normal conditions. Avoid strong oxidizing agents and strong acids.[2]Store away from incompatible materials.
Decomposition Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.[1][2]Incineration should be carried out in a facility equipped with appropriate scrubbers.[7]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or goggles.[3][4]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]

All handling of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Disposal Workflow

The following workflow provides a logical sequence for the safe disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol.

Caption: Disposal workflow for 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol.

Step-by-Step Disposal Procedures

Solid Waste
  • Collection: Carefully sweep up any solid 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol, avoiding dust formation.[2] Place the solid waste into a clearly labeled, sealable container.

  • Labeling: The container must be labeled as hazardous waste and should include the chemical name: "2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol".

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2]

Liquid Waste (Solutions)
  • Collection: Collect all liquid waste containing 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol in a dedicated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: As with solid waste, the container must be clearly labeled as hazardous waste with the full chemical name.

  • Storage: Store the container in a designated hazardous waste accumulation area, ensuring the cap is tightly sealed.

Contaminated Labware and Materials
  • Decontamination: Whenever possible, decontaminate reusable labware. This can be achieved by rinsing with a suitable solvent (e.g., ethanol or acetone) and collecting the rinsate as hazardous liquid waste.

  • Disposal of Single-Use Items: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol should be placed in a designated hazardous waste container.

  • Empty Containers: Containers that have held the compound should be managed as hazardous waste unless they are "RCRA empty." For non-acutely hazardous waste, this generally means that all contents have been removed by common practices.[8][9] However, given the unknown toxicity of this specific compound, it is prudent to treat the "empty" containers as hazardous waste.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your laboratory supervisor and safety officer.

  • Control: If it is safe to do so, prevent the spill from spreading.

  • Cleanup (for small spills):

    • Ensure you are wearing the appropriate PPE.

    • For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[2]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Final Disposal

The ultimate disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol should be conducted by a licensed professional waste disposal service.[7] The most probable method of disposal will be incineration in a facility equipped with afterburners and scrubbers to handle the potential generation of hazardous decomposition products like hydrogen fluoride.[1][7]

It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.[6] The EPA's regulations for pharmaceutical waste, particularly Subpart P, may be applicable depending on your facility's classification.[8][10]

Conclusion

The responsible disposal of 2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol is a critical aspect of laboratory safety and environmental protection. By following these conservative and well-established procedures, researchers can minimize risks and ensure that their work is conducted in a safe and compliant manner. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facility.

References

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  • MDPI. (2021, May 11). Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
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  • Sigma-Aldrich. (2026, March 16). SAFETY DATA SHEET.
  • EPA. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • MedchemExpress.com. (2026, March 11). Safety Data Sheet.
  • GOV.UK. (2014, December 31). [Withdrawn] How to dispose of industrial solvents that contain F gas.
  • ResearchGate. (2026, March 18). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination.
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  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine.
  • PubChem. (n.d.). 6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl).
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  • XiXisys.com. (2017, August 18). 1-Propanol, 2-[(6-amino-9H-purin-9-yl)methoxy]-3-azido- (CAS No. 89419-09-0) SDS.
  • Quarles. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
  • PubChem. (n.d.). 2-(2-(2-(6-amino-9H-purin-9-yl)-N-(2-((R)-1-((S)-3-(4-benzoylphenyl)-2-(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4.
  • EvitaChem. (n.d.). 2-Amino-8-bromo-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one.
  • Capot Chemical Co.,Ltd. (2026, January 31). MSDS of [4,6-Diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]methylcarbamic acid methyl ester.
  • EPA. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • Alston & Bird. (2018, December 20). Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals.
  • BLDpharm. (n.d.). 1202645-50-8|2-Amino-9-(methoxymethyl)-9H-purin-6-ol.
  • CLEARSYNTH. (n.d.). 9-((2-hydroxyethoxy)methyl)-2-((hydroxymethyl)amino)-6-oxo-6,9-dihydro-3H-purin-7-ium.
  • EPA. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • BLDpharm. (n.d.). 1225040-10-7|2-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol.
  • EPA. (2016, July 22). Management of Pharmaceutical Hazardous Waste.

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